molecular formula C11H10BrN B3057761 2-(Bromomethyl)-4-methylquinoline CAS No. 848696-87-7

2-(Bromomethyl)-4-methylquinoline

Cat. No.: B3057761
CAS No.: 848696-87-7
M. Wt: 236.11 g/mol
InChI Key: PPFOEWFLPQMEQR-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-methylquinoline (CAS 848696-87-7) is a high-value chemical building block in organic synthesis and medicinal chemistry research. This compound is of significant interest in the development of novel antimicrobial agents. It serves as a key synthetic intermediate for the preparation of more complex quinoline derivatives . Quinoline-based compounds are extensively investigated as potential inhibitors of bacterial DNA gyrase, a well-validated microbial target and a type II topoisomerase essential for bacterial DNA replication . The design of such inhibitors is a critical strategy in addressing the global health threat of multidrug-resistant bacteria, such as Staphylococcus aureus . Researchers utilize this bromomethyl-quinoline precursor to create molecular hybrids, for instance, by incorporating hydrazine moieties, to develop new chemical entities with enhanced potency against Gram-positive pathogens . Product Identification: CAS Number: 848696-87-7. Molecular Formula: C 11 H 10 BrN. Molecular Weight: 236.11 . SMILES: CC1=CC(CBr)=NC2=CC=CC=C12 . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFOEWFLPQMEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619378
Record name 2-(Bromomethyl)-4-methylquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848696-87-7
Record name 2-(Bromomethyl)-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(bromomethyl)-4-methylquinoline: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-(bromomethyl)-4-methylquinoline. Positioned as a key intermediate in synthetic organic and medicinal chemistry, this document elucidates the compound's utility as a versatile building block for the development of novel therapeutic agents and functional materials. We will delve into its spectroscopic signature, safe handling protocols, and its pivotal role in the construction of complex molecular architectures, grounded in established chemical principles and supported by relevant literature.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have made it a focal point in drug discovery.[3] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5] The functionalization of the quinoline scaffold is a key strategy for modulating these biological effects and developing new chemical entities with improved potency and selectivity. 2-(Bromomethyl)-4-methylquinoline, with its reactive bromomethyl group, serves as a powerful electrophilic precursor for introducing the quinoline moiety into a wide array of molecules, making it a compound of significant interest to the scientific community.

Chemical Identity and Physicochemical Properties

Molecular Structure and Identification

2-(Bromomethyl)-4-methylquinoline is a derivative of quinoline with a bromomethyl substituent at the 2-position and a methyl group at the 4-position. The presence of the reactive benzylic bromide functionality makes it a potent alkylating agent.

Systematic (IUPAC) Name: 2-(Bromomethyl)-4-methylquinoline

Common Synonyms: Lepidine, 2-(bromomethyl)-4-methyl-

Molecular Formula: C₁₁H₁₀BrN

Molecular Weight: 236.11 g/mol

CAS Number: While a specific CAS number for the free base is not consistently cited in major databases, the hydrobromide salt is commercially available under CAS No. 1956306-59-4 .[6] This suggests that the compound is often handled and stored in its more stable salt form.

Diagram: Chemical Structure of 2-(bromomethyl)-4-methylquinoline

Caption: Structure of 2-(bromomethyl)-4-methylquinoline.

Physicochemical Data

Specific experimental data for 2-(bromomethyl)-4-methylquinoline is sparse in the public domain. The following table summarizes known properties and predicted values based on its structure and data from analogous compounds.

PropertyValue/InformationSource/Justification
Appearance Expected to be a white to off-white or pale yellow crystalline solid.Based on related compounds like 2-(bromomethyl)quinoline which is a powder.
Melting Point Not definitively reported. Likely to be a solid at room temperature.The related 4-(bromomethyl)quinoline has a melting point of 88-91 °C.[7]
Boiling Point Not reported; likely to decompose upon heating at atmospheric pressure.Common for reactive benzylic halides.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water.General solubility characteristics of heterocyclic compounds with a halogenated side chain.
Stability The compound is expected to be unstable and should be used as soon as possible after preparation. It is sensitive to moisture and light. Storage in its hydrobromide salt form enhances stability.4-(bromomethyl)quinoline is noted to be unstable.[7] Benzylic bromides are known to be lachrymators and reactive.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a characteristic singlet for the bromomethyl protons.

    • Aromatic Region (δ 7.5-8.5 ppm): A series of doublets, triplets, and multiplets corresponding to the five protons on the quinoline core. The exact chemical shifts and coupling constants will depend on the electronic environment.

    • Bromomethyl Protons (-CH₂Br, δ ~4.8 ppm): A sharp singlet, deshielded due to the adjacent bromine atom and the aromatic ring.

    • Methyl Protons (-CH₃, δ ~2.6 ppm): A singlet corresponding to the three protons of the methyl group at the 4-position.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and type of carbon atoms.

    • Aromatic Carbons (δ 120-150 ppm): Multiple signals corresponding to the carbons of the quinoline ring system.

    • Bromomethyl Carbon (-CH₂Br, δ ~33 ppm): A signal for the carbon of the bromomethyl group, shifted upfield compared to the aromatic carbons.

    • Methyl Carbon (-CH₃, δ ~18 ppm): A signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.[8]

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic): ~1500-1600 cm⁻¹

  • C-Br stretching: ~600-700 cm⁻¹ (in the fingerprint region)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution, which is characteristic for bromine-containing compounds.[8]

  • Molecular Ion Peak (M⁺): Expect to see two peaks of nearly equal intensity at m/z 235 and 237, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 156. Further fragmentation of the quinoline ring would also be observed.

Synthesis and Reactivity

Synthetic Protocol: Radical Bromination of 2,4-Dimethylquinoline

The most direct and common method for the synthesis of 2-(bromomethyl)-4-methylquinoline is the free-radical bromination of the corresponding dimethyl precursor, 2,4-dimethylquinoline. This reaction selectively brominates the methyl group at the 2-position, which is analogous to a benzylic position and thus more reactive towards radical halogenation than the methyl group at the 4-position. A well-established reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Diagram: Synthetic Pathway to 2-(bromomethyl)-4-methylquinoline

synthesis_pathway cluster_reagents start 2,4-Dimethylquinoline product 2-(Bromomethyl)-4-methylquinoline start->product reagents NBS, BPO CCl₄, Reflux

Caption: Synthesis via radical bromination.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,4-dimethylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide (BPO, 0.02 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is preferred over molecular bromine (Br₂) for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which minimizes side reactions such as addition to double bonds.

  • Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction by generating bromine radicals from NBS upon heating.

  • Solvent: A non-polar solvent like CCl₄ is traditionally used as it does not react with the radical intermediates.

Chemical Reactivity: A Potent Electrophile

The primary mode of reactivity for 2-(bromomethyl)-4-methylquinoline is centered around the bromomethyl group. The carbon atom of the -CH₂Br group is highly electrophilic due to the electron-withdrawing effect of the bromine atom and the adjacent quinoline ring.[9] The bromine atom is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[10]

Diagram: Nucleophilic Substitution Reactions

nucleophilic_substitution reactant 2-(Bromomethyl)-4-methylquinoline product 2-(Substituted methyl)-4-methylquinoline reactant->product + Nu⁻ nucleophile Nu⁻ leaving_group Br⁻

Caption: General scheme for nucleophilic substitution.

This reactivity allows for the facile introduction of a wide range of functional groups at the 2-methyl position, including:

  • Alcohols and Phenols: Reaction with alkoxides or phenoxides yields ethers.

  • Amines: Reaction with primary or secondary amines affords secondary or tertiary amines, respectively. This is a common strategy in the synthesis of biologically active compounds.

  • Thiols: Reaction with thiolates produces thioethers.

  • Carboxylates: Reaction with carboxylate salts leads to the formation of esters.

  • Cyanide: Reaction with cyanide ions provides a route to nitriles, which can be further elaborated.

This versatility makes 2-(bromomethyl)-4-methylquinoline a valuable intermediate for building molecular complexity and accessing diverse chemical libraries for screening purposes.

Applications in Drug Development and Medicinal Chemistry

The quinoline core is a cornerstone in the development of therapeutics.[3] The ability of 2-(bromomethyl)-4-methylquinoline to act as a scaffold for derivatization makes it a highly attractive starting material for drug discovery programs.

Rationale for Use in Drug Development:

  • Scaffold for Library Synthesis: Its predictable reactivity allows for the parallel synthesis of large libraries of quinoline derivatives for high-throughput screening.

  • Bioisosteric Replacement: The 2-methylquinoline moiety can be introduced as a bioisostere for other aromatic systems to improve pharmacokinetic or pharmacodynamic properties.

  • Access to Novel Chemical Space: The introduction of various nucleophiles allows for the exploration of novel chemical space around the quinoline core, potentially leading to the discovery of compounds with new mechanisms of action.

While specific drugs derived directly from 2-(bromomethyl)-4-methylquinoline are not prominently documented, numerous studies highlight the synthesis of quinoline derivatives with significant biological activity, where this compound could serve as a key intermediate.[11][12] For example, the synthesis of novel kinase inhibitors, which are crucial in cancer therapy, often involves the functionalization of heterocyclic cores like quinoline.[13]

Safety, Handling, and Storage

As a reactive alkylating agent, 2-(bromomethyl)-4-methylquinoline must be handled with appropriate safety precautions.

  • Hazard Classification: While specific data is limited, based on similar benzylic bromides, it should be considered a corrosive, lachrymatory (tear-inducing), and potentially toxic compound. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended. As previously noted, storage as the hydrobromide salt can improve stability.[6]

Conclusion

2-(Bromomethyl)-4-methylquinoline is a valuable and reactive chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an ideal building block for the construction of complex quinoline-containing molecules. While detailed physicochemical and toxicological data are not extensively published, its properties and behavior can be reliably inferred from established chemical principles and data on analogous compounds. For researchers and drug development professionals, this compound offers a gateway to novel chemical entities with the potential for a wide range of biological activities, reinforcing the enduring importance of the quinoline scaffold in the quest for new medicines.

References

  • PrepChem. Preparation of 4-(bromomethyl)quinoline. Available from: [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021, December 15). Available from: [Link]

  • Ilango, K., Valentina, P., Subhakar, K., & Kathiravan, M. K. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Journal of the Chemical Society C: Organic. Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. (1969). Available from: [Link]

  • KSU Faculty. Nucleophilic Substitution Reactions. Available from: [Link]

  • Mahajan, A., & Mahajan, M. P. (2012). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 12(14), 1464-1483.
  • MDPI. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). Available from: [Link]

  • National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2023, May 23). Available from: [Link]

  • National Center for Biotechnology Information. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). Available from: [Link]

  • Open Access Journals. Medicinal and Organic Chemistry and the Goals of Medicinal Chemistry. (2023, April 21). Available from: [Link]

  • Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023, June 30). Available from: [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). Available from: [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

Sources

Comparative Reactivity Profile: 2-(Bromomethyl)-4-methylquinoline vs. 2-(Bromomethyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the reactivity, synthesis, and application profiles of 2-(Bromomethyl)-4-methylquinoline versus its non-methylated analog, 2-(Bromomethyl)quinoline . It is designed for medicinal chemists and process scientists optimizing alkylation steps in drug synthesis.

Executive Summary

In the landscape of heterocyclic building blocks, 2-(Bromomethyl)quinoline (2-BMQ) and 2-(Bromomethyl)-4-methylquinoline (2-BM-4-MQ) serve as critical "benzylic" electrophiles. While structurally similar, the presence of the 4-methyl group in 2-BM-4-MQ introduces distinct electronic and steric factors that alter reaction kinetics and selectivity.

  • 2-(Bromomethyl)quinoline: A highly reactive, electron-deficient electrophile prone to rapid SN2 reactions. It carries a higher risk of polymerization and instability.

  • 2-(Bromomethyl)-4-methylquinoline: Displays modulated electrophilicity due to the electron-donating nature of the 4-methyl group. It exhibits enhanced stability of carbocation intermediates (favoring SN1 pathways) but slightly reduced susceptibility to direct nucleophilic attack compared to the unsubstituted analog.

Part 1: Structural & Electronic Landscape

The reactivity difference stems from the electronic interplay between the quinoline ring and the bromomethyl substituent.

Electronic Modulation by the 4-Methyl Group

The quinoline ring is inherently electron-deficient (π-deficient) due to the electronegative nitrogen atom. This makes the C2-position highly susceptible to nucleophilic attack and acidifies the


-protons of the methyl group.
  • Inductive & Hyperconjugative Effects: The 4-methyl group in 2-BM-4-MQ acts as a weak Electron Donating Group (EDG). Through hyperconjugation, it injects electron density into the

    
    -system of the pyridine ring of the quinoline.
    
  • Impact on Electrophilicity:

    • 2-BMQ: Lacking the EDG, the ring exerts a stronger electron-withdrawing effect on the bromomethyl group. This polarizes the C-Br bond significantly, making the methylene carbon a "hot" electrophile.

    • 2-BM-4-MQ: The electron injection from the 4-methyl group partially counteracts the electron-withdrawing nature of the nitrogen. This results in a slightly less positive electrostatic potential at the benzylic carbon, theoretically reducing the rate of SN2 attack by neutral nucleophiles.

Steric Considerations

While the 4-methyl group is distal to the 2-bromomethyl site, it influences the solvation shell and the approach of bulky nucleophiles in the "peri" region (C4-C5 interaction), although the primary steric environment at C2 remains relatively open in both cases.

Feature2-(Bromomethyl)quinoline2-(Bromomethyl)-4-methylquinoline
Electronic Nature High

-deficiency
Modulated

-deficiency (More electron-rich)
C-Br Bond Polarization HighModerate
Major Mechanism SN2 DominantMixed SN1 / SN2
Stability Lower (Prone to self-alkylation)Higher (Stabilized cation/radical)

Part 2: Reactivity Mechanisms (SN1 vs SN2)[1]

The choice between these two intermediates dictates the reaction conditions required for successful coupling.

SN2 Pathway (Bimolecular Substitution)
  • Dominant for: Primary amines, thiols, and alkoxides.

  • Kinetic Trend: 2-BMQ > 2-BM-4-MQ

  • Mechanistic Insight: The transition state of an SN2 reaction at a benzylic center is stabilized by adjacent

    
    -systems. The electron-withdrawing nitrogen in 2-BMQ lowers the LUMO energy of the C-Br bond, facilitating nucleophilic overlap. The 4-methyl group in 2-BM-4-MQ raises the LUMO energy slightly, retarding the reaction rate with weak nucleophiles.
    
SN1 Pathway (Unimolecular Substitution)
  • Dominant for: Solvolysis, weak nucleophiles, or Friedel-Crafts alkylations.

  • Kinetic Trend: 2-BM-4-MQ > 2-BMQ

  • Mechanistic Insight: SN1 proceeds via a carbocation intermediate.[1][2] The benzylic carbocation at position 2 is resonance-stabilized. The 4-methyl group (EDG) provides additional stabilization to this cationic intermediate via the conjugated system, making the ionization of the C-Br bond more favorable in polar protic solvents.

Visualization: Reaction Pathways

The following diagram illustrates the divergent reactivity profiles based on the mechanistic pathway.

ReactivityPathways Substrate1 2-(Bromomethyl)quinoline TS_SN2 S_N2 Transition State (Nu...C...Br) Substrate1->TS_SN2 Fast (Low LUMO) Inter_SN1 Carbocation Intermediate (Resonance Stabilized) Substrate1->Inter_SN1 Slow (Less Stable C+) Substrate2 2-(Bromomethyl)-4-methylquinoline Substrate2->TS_SN2 Moderate (High LUMO) Substrate2->Inter_SN1 Fast (Hyperconjugation) Product Functionalized Quinoline TS_SN2->Product Inter_SN1->Product

Caption: Comparative mechanistic preference. Red path indicates the kinetic dominance of 2-BMQ in SN2; Blue path highlights 2-BM-4-MQ preference for SN1 ionization.

Part 3: Experimental Protocols & Synthesis

Synthesis of the Bromomethyl Quinolines

Both compounds are typically synthesized via Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).

Critical Selectivity Note for 2-BM-4-MQ: When brominating 2,4-dimethylquinoline , competition exists between the 2-methyl and 4-methyl groups.

  • Selectivity: The 2-methyl group is generally more reactive towards radical abstraction due to the stability of the resulting radical and the acidity imparted by the adjacent nitrogen. However, over-bromination or bromination at the 4-position can occur if stoichiometry is not strictly controlled.

Protocol: Selective Bromination of 2,4-Dimethylquinoline
  • Reagents: 2,4-Dimethylquinoline (1.0 eq), NBS (1.05 eq), Benzoyl Peroxide (cat.), CCl4 or Benzotrifluoride (solvent).

  • Setup: Flame-dried round-bottom flask under Argon.

  • Procedure:

    • Dissolve 2,4-dimethylquinoline in solvent (0.1 M).

    • Add NBS and initiator.[3][4]

    • Reflux for 4–6 hours. Monitor by TLC/LCMS to prevent dibromination.

    • Workup: Cool to 0°C, filter off succinimide. Wash filtrate with water and brine. Dry over MgSO4.

    • Purification: Recrystallization from hexane/EtOAc is preferred over column chromatography to avoid decomposition on silica.

General Alkylation Protocol (SN2)

This protocol applies to the coupling of these bromides with secondary amines (e.g., piperazine derivatives) for drug synthesis.

StepActionRationale
1 Dissolve Nucleophile (1.2 eq) and Base (K2CO3, 2.0 eq) in MeCN or DMF.Excess base neutralizes HBr byproduct; polar aprotic solvent promotes SN2.
2 Add Quinoline Bromide (1.0 eq) dropwise at 0°C.Crucial: Dropwise addition prevents localized high concentration, reducing dimer formation.
3 Warm to RT and stir (2–12 h).2-BMQ will react faster (often <2 h); 2-BM-4-MQ may require mild heating (40°C).
4 Quench with water, extract with DCM.Standard workup.

Part 4: Strategic Applications in MedChem

When to Choose Which?

Select 2-(Bromomethyl)quinoline when:

  • High Reactivity is Required: The nucleophile is sterically hindered or electronically poor (e.g., aniline derivatives).

  • Atom Economy: You want to avoid the extra molecular weight of the methyl group if it does not contribute to binding affinity.

  • Target: General DNA intercalators where the planar stack is the primary pharmacophore.

Select 2-(Bromomethyl)-4-methylquinoline when:

  • Metabolic Stability: The 4-methyl group can block metabolic oxidation at the 4-position (a common metabolic soft spot in quinolines).

  • Solubility: The methyl group disrupts crystal packing slightly, potentially improving the solubility of the final drug candidate.

  • Lipophilicity: To fine-tune LogP (increases lipophilicity by ~0.5 units).

  • SN1 Pathways: If the reaction involves weak nucleophiles or acidic conditions where a carbocation mechanism is necessary.

Case Study: Anticancer Agents

Both scaffolds are used to synthesize derivatives acting as Topoisomerase II inhibitors .

  • 2-BMQ Derivatives: Often show higher immediate potency due to tighter DNA intercalation.

  • 2-BM-4-MQ Derivatives: Often exhibit better pharmacokinetic profiles (ADME) due to the metabolic blocking effect of the methyl group.

References

  • Mechanisms of Nucleophilic Substitution at Benzylic Carbons. Master Organic Chemistry. Available at: [Link]

  • Synthesis and Reactivity of Bromomethyl Quinolines. Journal of the Chemical Society C. Available at: [Link]

  • Biological Importance of Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • NBS-mediated Bromination of Methylquinolines. National Institutes of Health (PMC). Available at: [Link]

Sources

2-(Bromomethyl)-4-methylquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

2-(Bromomethyl)-4-methylquinoline is a specialized electrophilic heterocyclic building block used primarily in the synthesis of pharmacophores targeting G-protein coupled receptors (GPCRs) and kinase inhibitors. Characterized by a reactive benzylic bromide at the C2 position and a stabilizing methyl group at C4, this molecule serves as a critical intermediate for introducing the quinoline scaffold via nucleophilic substitution (


).

This guide provides a definitive technical analysis of its physicochemical properties, regioselective synthesis, and handling protocols, designed for researchers in drug discovery and organic synthesis.

Part 1: Physicochemical Profile

The following data establishes the baseline identity for 2-(Bromomethyl)-4-methylquinoline. Note that while the parent quinoline is stable, the bromomethyl derivative is sensitive to moisture and light due to the high reactivity of the C-Br bond.

ParameterValueTechnical Note
IUPAC Name 2-(Bromomethyl)-4-methylquinoline
Molecular Formula

Molecular Weight 236.11 g/mol Calculated based on IUPAC atomic weights.
Parent CAS 1198-37-4Refers to starting material 2,4-Dimethylquinoline.[1]
Appearance Off-white to pale yellow solidDarkens upon oxidation/hydrolysis.
Solubility DCM,

, THF, Ethyl Acetate
Decomposes in protic solvents (MeOH,

).
Reactivity Class Alkylating Agent (Lachrymator)Highly electrophilic at C2-methyl carbon.
Part 2: Synthetic Architecture & Regioselectivity

Synthesis of 2-(Bromomethyl)-4-methylquinoline presents a regiochemical challenge due to the presence of two methyl groups on the quinoline ring. The C2-methyl protons are more acidic (


) than the C4-methyl protons due to the inductive electron-withdrawing effect of the adjacent nitrogen. However, radical bromination requires careful control to prevent over-bromination or substitution at the C4 position.
Method A: Wohl-Ziegler Radical Bromination (Direct)

This is the industry-standard route using N-bromosuccinimide (NBS).

  • Reagents: 2,4-Dimethylquinoline, NBS (1.05 eq), AIBN (cat.),

    
     or Benzotrifluoride (green alternative).
    
  • Mechanism: Free-radical chain substitution.

  • Regiocontrol: The radical formed at C2 is slightly more stable and kinetically favored over C4. However, strict stoichiometry is required to avoid bis-bromination.

Method B: Hydroxymethylation-Bromination (High Purity)

For pharmaceutical-grade applications requiring >98% purity, a two-step sequence is preferred to avoid isomer separation.

  • Oxidation: Selective oxidation of 2,4-dimethylquinoline to 2-hydroxymethyl-4-methylquinoline (using

    
    ).
    
  • Bromination: Conversion of the alcohol to bromide using

    
     or 
    
    
    
    (Appel reaction).
Part 3: Reaction Mechanism & Workflow

The following diagram illustrates the radical mechanism (Method A) and the subsequent nucleophilic substitution workflow typically employed in drug discovery.

G Start 2,4-Dimethylquinoline (Precursor) Radical Benzylic Radical Intermediate (C2) Start->Radical H• Abstraction (Heat/Light) NBS NBS / AIBN (Radical Initiator) NBS->Radical Br• Source Product 2-(Bromomethyl)- 4-methylquinoline Radical->Product Br Transfer Target Pharmacophore (e.g., CysLT Antagonist) Product->Target Nucleophile (Nu-) SN2 Coupling

Figure 1: Synthetic pathway from precursor to active pharmaceutical ingredient (API) intermediate.[2]

Part 4: Experimental Protocol (Method A)

Objective: Synthesis of 2-(Bromomethyl)-4-methylquinoline on a 10 mmol scale.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

  • Dissolution: Add 2,4-Dimethylquinoline (1.57 g, 10 mmol) and anhydrous Benzotrifluoride (30 mL). Note: Benzotrifluoride is a safer, higher-boiling alternative to

    
    .
    
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) and AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol).

  • Initiation: Heat the mixture to reflux (approx. 102°C). Monitor for the appearance of succinimide (floats to the top).

  • Reaction Time: Reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 8:2). Stop immediately upon consumption of starting material to prevent di-bromination.

  • Workup:

    • Cool to room temperature.

    • Filter off the precipitated succinimide.[3]

    • Concentrate the filtrate in vacuo.

  • Purification: The residue is often unstable on silica gel. Recrystallize immediately from n-heptane or use neutral alumina for flash chromatography if necessary.

Part 5: Applications in Drug Discovery

The 2-(bromomethyl)quinoline motif is a "privileged structure" in medicinal chemistry, serving as a lipophilic anchor that engages hydrophobic pockets in receptor sites.

  • Leukotriene Receptor Antagonists:

    • Used to synthesize analogs of Montelukast and Pranlukast . The quinoline ring mimics the endogenous arachidonic acid metabolites.

    • Mechanism:[2][4][5][6] The bromomethyl group reacts with thiol or hydroxyl groups on the core scaffold to link the "tail" of the drug.

  • Fluorescent Probes:

    • Quinolines exhibit strong fluorescence. This derivative is used to tag proteins or amino acids (e.g., Cysteine) via alkylation, allowing for cellular tracking.

  • Kinase Inhibitors:

    • Used to attach the quinoline moiety to hinge-binding motifs in ATP-competitive inhibitors.

Part 6: Safety & Handling

Warning: 2-(Bromomethyl)-4-methylquinoline is a Lachrymator and Vesicant .

  • Hazard Statements: H314 (Causes severe skin burns), H335 (Respiratory irritation).

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound degrades to the alcohol and HBr upon exposure to atmospheric moisture, turning purple/brown.

  • Neutralization: Spills should be treated with 5% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential.

References
  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 43(2), 271–317. Link

  • Quinoline Reactivity Profile: Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 9(2), 141-161. Link

  • Medicinal Chemistry Applications: Musser, J. H., et al. (1990). "Leukotriene D4 antagonists. Structure-activity relationships of quinoline-based acids." Journal of Medicinal Chemistry, 33(1), 240–245. Link

  • Parent Compound Data (PubChem): National Center for Biotechnology Information. "2,4-Dimethylquinoline."[1] PubChem Compound Summary. Link

Sources

The Lynchpin of Innovation: A Technical Guide to 2-(Bromomethyl)-4-methylquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic utilization of 2-(bromomethyl)-4-methylquinoline as a pivotal intermediate in medicinal chemistry. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and the functionalization at the 2 and 4 positions offers a versatile platform for the synthesis of a diverse array of bioactive molecules.[1][2] This guide provides a detailed exploration of the synthesis, reactivity, and applications of 2-(bromomethyl)-4-methylquinoline, underpinned by established scientific principles and practical, field-proven insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, empowering researchers to leverage this critical building block in their drug discovery endeavors.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its inherent biological relevance, coupled with the potential for diverse functionalization, makes it a focal point for the design of novel therapeutics.[2] Derivatives of quinoline have demonstrated significant potential as anticancer, kinase inhibitor, antibacterial, and antiviral agents.[2][3][4][5][6] The strategic introduction of a reactive bromomethyl group at the 2-position of the 4-methylquinoline framework creates a highly versatile intermediate, 2-(bromomethyl)-4-methylquinoline, poised for nucleophilic substitution reactions to construct a library of potential drug candidates.

This guide will provide a holistic understanding of 2-(bromomethyl)-4-methylquinoline, from its fundamental synthesis to its application in the generation of complex, biologically active molecules.

Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of 2-(Bromomethyl)-4-methylquinoline

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C₁₁H₁₀BrN-
Molecular Weight 236.11 g/mol -
Appearance Likely a solid at room temperatureAnalogy to similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)General solubility of quinoline derivatives
Stability The bromomethyl group is reactive and may be sensitive to moisture and light. Should be stored under inert atmosphere and protected from light.Reactivity of benzylic bromides

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group protons, and a key singlet for the bromomethyl protons, likely in the range of 4.5-5.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms of the quinoline ring system and one for the methyl carbon. The carbon of the bromomethyl group would appear in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and a C-Br stretching vibration.[7][8][9]

Synthesis of 2-(Bromomethyl)-4-methylquinoline: A Two-Step Approach

The synthesis of 2-(bromomethyl)-4-methylquinoline can be efficiently achieved through a two-step process, commencing with the synthesis of the precursor 2,4-dimethylquinoline, followed by a selective free-radical bromination.

Step 1: Synthesis of 2,4-Dimethylquinoline

The Combes quinoline synthesis is a reliable method for the preparation of 2,4-dimethylquinoline from aniline and acetylacetone.[10]

Reaction Scheme:

G cluster_0 Combes Quinoline Synthesis Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate + Acetylacetone Acetylacetone Acetylacetone->Intermediate Dimethylquinoline 2,4-Dimethylquinoline Intermediate->Dimethylquinoline H₂SO₄, heat

Caption: Synthesis of 2,4-dimethylquinoline via the Combes reaction.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Enamine Formation: Heat the mixture under reflux for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting materials.

  • Cyclization: Cool the reaction mixture to room temperature and slowly add concentrated sulfuric acid (3.0 eq) with external cooling.

  • Heating: Heat the mixture to 110 °C for 30 minutes.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until a basic pH is achieved.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,4-dimethylquinoline.

Step 2: Synthesis of 2-(Bromomethyl)-4-methylquinoline

The selective bromination of the methyl group at the 2-position can be achieved using N-bromosuccinimide (NBS) as a bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The regioselectivity is governed by the relative stability of the resulting benzylic radicals. The radical at the 2-position is generally more stabilized.[11][12][13][14][15]

Reaction Scheme:

G cluster_1 Free-Radical Bromination Dimethylquinoline 2,4-Dimethylquinoline Bromomethylquinoline 2-(Bromomethyl)-4-methylquinoline Dimethylquinoline->Bromomethylquinoline NBS, AIBN, CCl₄, reflux

Caption: Synthesis of 2-(bromomethyl)-4-methylquinoline.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-methylquinoline

  • Reaction Setup: To a solution of 2,4-dimethylquinoline (1.0 eq) in carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser, add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(bromomethyl)-4-methylquinoline.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 2-(bromomethyl)-4-methylquinoline lies in the high reactivity of the bromomethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide variety of functional groups and the construction of diverse molecular scaffolds.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.

General Reaction Scheme:

G cluster_2 Nucleophilic Substitution Bromomethylquinoline 2-(Bromomethyl)-4-methylquinoline Product 2-(Nu-methyl)-4-methylquinoline Bromomethylquinoline->Product + Nucleophile Nu-H Nucleophile->Product Base, Solvent

Caption: General scheme for nucleophilic substitution reactions.

Table 2: Common Nucleophiles and Resulting Functional Groups

Nucleophile (Nu-H)Resulting Functional Group (-CH₂-Nu)
Amines (R-NH₂)Secondary Amines (-CH₂-NHR)
Alcohols (R-OH)Ethers (-CH₂-OR)
Thiols (R-SH)Thioethers (-CH₂-SR)
Azide (N₃⁻)Azides (-CH₂-N₃)
Cyanide (CN⁻)Nitriles (-CH₂-CN)
Application in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The 2-(aminomethyl)-4-methylquinoline scaffold, readily accessible from 2-(bromomethyl)-4-methylquinoline, is an excellent starting point for the synthesis of potent kinase inhibitors.[3][5]

Workflow for Kinase Inhibitor Synthesis:

G cluster_3 Kinase Inhibitor Synthesis Workflow Start 2-(Bromomethyl)-4-methylquinoline Step1 Reaction with Primary Amine (R-NH₂) Start->Step1 Intermediate1 2-(Aminomethyl)-4-methylquinoline Derivative Step1->Intermediate1 Step2 Amide Coupling with Carboxylic Acid (R'-COOH) Intermediate1->Step2 FinalProduct Potential Kinase Inhibitor Step2->FinalProduct

Caption: Workflow for synthesizing potential kinase inhibitors.

Application in the Synthesis of Anticancer Agents

The quinoline scaffold is prevalent in numerous anticancer agents.[2][4][6][16][17][18][19] The ability to introduce diverse side chains via the bromomethyl handle allows for the exploration of structure-activity relationships (SAR) to optimize anticancer potency.

Example Synthetic Route to a Novel Anticancer Candidate:

A potential synthetic route could involve the reaction of 2-(bromomethyl)-4-methylquinoline with a substituted aniline to introduce a pharmacophore known to interact with a specific cancer target.

Safety and Handling

While a specific safety data sheet (SDS) for 2-(bromomethyl)-4-methylquinoline is not widely available, the handling precautions should be based on the reactivity of benzylic bromides and the general toxicity of quinoline derivatives.

  • Hazard Class: Likely to be classified as a corrosive and lachrymator.[1][10][20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][20][21] Work in a well-ventilated fume hood.[10][20][21]

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

Conclusion

2-(Bromomethyl)-4-methylquinoline is a strategically important and highly versatile intermediate in medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its bromomethyl group provide a robust platform for the generation of diverse libraries of compounds for drug discovery. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, with a focus on practical, actionable information for the research scientist. By understanding the principles and protocols outlined herein, drug development professionals can effectively harness the power of this key building block to accelerate the discovery of novel and impactful therapeutic agents.

References

  • Claret, P. A., & Osborne, A. G. (1970). 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS.
  • DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin) - Google Patents. (n.d.).
  • 2,4-dimethylquinoline - ChemBK. (2024, April 9). Retrieved from [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019, April 2). Molecules. Retrieved from [Link]

  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024, October 25). RSC Medicinal Chemistry. Retrieved from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022, June 16). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021, August 13). Molecules. Retrieved from [Link]

  • Reactions of 2,2-dialkyl-1,2-dihydroquinolines. Part III. Reactions of 4-bromomethyl-1,2-dihydro-2,2-dimethylquinolines with nucleophiles. (n.d.). Journal of the Chemical Society C. Retrieved from [Link]

  • Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014, August 30). Tetrahedron Letters. Retrieved from [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 15). RSC Advances. Retrieved from [Link]

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, December 19). ChemMedChem. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019, August 8). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 4-Methylquinoline | C10H9N | CID 10285 - PubChem. (n.d.). Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025, July 18). ChemMedChem. Retrieved from [Link]

  • Preparation of 4-(bromomethyl)quinoline - PrepChem.com. (n.d.). Retrieved from [Link]

  • NBS: Radical Bromination - YouTube. (2021, May 24). Retrieved from [Link]

  • CN103923003A - Preparation method of 4-bromomethylquinoline-2(H)-ketone - Google Patents. (n.d.).
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Current Drug Targets. Retrieved from [Link]

  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. (n.d.). Australian Journal of Chemistry. Retrieved from [Link]

  • 1H- and 13C-NMR for - Rsc.org. (n.d.). Retrieved from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). ACS Omega. Retrieved from [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Austin Journal of Analytical and Pharmaceutical Chemistry. Retrieved from [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide) - Master Organic Chemistry. (2011, June 10). Retrieved from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018, June 28). Trade Science Inc. Retrieved from [Link]

  • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. (2022, August 27). Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 2(1H)-Quinolinone, 4-methyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Reaction of various amines with 2-methylquinoline (1a) a | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, April 1). Molecular Diversity. Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

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Methodological & Application

Synthesis of 2-(bromomethyl)-4-methylquinoline from 2,4-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 2-(Bromomethyl)-4-methylquinoline via Wohl-Ziegler Bromination

Executive Summary

This application note details the protocol for the regioselective synthesis of 2-(bromomethyl)-4-methylquinoline from 2,4-dimethylquinoline using N-Bromosuccinimide (NBS). This transformation is a critical entry point for generating quinoline-based pharmacophores, particularly for antimalarial and antibacterial drug discovery.

The protocol utilizes the Wohl-Ziegler reaction , a radical substitution pathway. A key challenge in this synthesis is controlling regioselectivity between the C2 and C4 methyl groups. This guide provides optimized conditions to favor the C2-bromination, supported by mechanistic insights and purification strategies to isolate the target isomer from C4-brominated or dibrominated byproducts.

Mechanistic Principles & Regioselectivity

The Wohl-Ziegler Pathway

The reaction proceeds via a free-radical chain mechanism. NBS serves as a reservoir for a low, steady-state concentration of molecular bromine (


), which is essential to prevent electrophilic addition to the aromatic ring and favor benzylic substitution.

Mechanism Diagram:

WohlZiegler NBS N-Bromosuccinimide Br_Rad Br• (Radical) NBS->Br_Rad Initiation (AIBN/Heat) Radical_Int Benzylic Radical (C2 Position) Br_Rad->Radical_Int H-Abstraction (-HBr) Substrate 2,4-Dimethylquinoline Substrate->Radical_Int Product 2-(Bromomethyl)- 4-methylquinoline Radical_Int->Product + Br2 (from NBS+HBr) HBr HBr HBr->NBS Regenerates Br2

Figure 1: Radical chain propagation cycle for the bromination of 2,4-dimethylquinoline.

Regioselectivity: C2 vs. C4

The 2,4-dimethylquinoline substrate possesses two competitive sites for hydrogen abstraction:

  • C2-Methyl: Activated by the adjacent nitrogen atom (inductive effect). The resulting radical is stabilized by the

    
    -system.
    
  • C4-Methyl: Also benzylic, but sterically distinct.

Expert Insight: While both positions are reactive, the C2-methyl group is generally more reactive towards radical abstraction under controlled stoichiometry. However, over-reaction leads to 2,4-bis(bromomethyl)quinoline. Strict adherence to stoichiometry (1.0–1.05 equivalents of NBS) is required to minimize the formation of the C4-bromo and dibromo species.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleGrade/Notes
2,4-Dimethylquinoline 157.211.0Substrate>98% Purity
N-Bromosuccinimide (NBS) 177.981.05Brominating AgentMust be recrystallized from water before use to remove free HBr.
Benzoyl Peroxide (BPO) 242.230.05Radical InitiatorHandle with care (shock sensitive).
Benzene or Chlorobenzene 78.11SolventMediumAnhydrous. (CCl₄ is traditional but neurotoxic/banned; Chlorobenzene is a viable high-boiling alternative).
Step-by-Step Synthesis

Workflow Diagram:

Protocol Start Start: 2,4-Dimethylquinoline Dissolve Dissolve in Anhydrous Solvent (Benzene/Chlorobenzene) Start->Dissolve Add_NBS Add Recrystallized NBS (1.05 eq) + BPO (0.05 eq) Dissolve->Add_NBS Reflux Reflux (80°C) for 4-6 Hours Monitor: Color change (Orange -> Pale Yellow) Add_NBS->Reflux Check TLC Check (Hexane:EtOAc 4:1) Reflux->Check Check->Reflux Incomplete Filter Filter Succinimide (Hot) Check->Filter Complete Conc Concentrate Filtrate Filter->Conc Purify Recrystallization (Hexane) or Column Chromatography Conc->Purify End Target: 2-(bromomethyl)-4-methylquinoline Purify->End

Figure 2: Operational workflow for the synthesis and isolation.

Detailed Procedure:

  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Ensure the apparatus is dry; moisture terminates the radical chain.

    • Safety Note: Perform all operations in a fume hood. Benzylic bromides are potent lachrymators (tear gas agents).

  • Reaction Assembly:

    • Dissolve 2,4-dimethylquinoline (10 mmol, 1.57 g) in anhydrous Benzene or Chlorobenzene (50 mL).

    • Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g).

    • Add catalytic Benzoyl Peroxide (BPO) (0.5 mmol, ~120 mg).

    • Optional: Irradiate the flask with a 100W tungsten lamp to accelerate initiation.

  • Execution:

    • Heat the mixture to reflux with vigorous stirring.

    • Observation: The dense NBS solid (bottom of flask) will gradually disappear, and low-density Succinimide will float to the surface.

    • Reflux for 4–6 hours . Monitor by TLC (Silica, Hexane:EtOAc 4:1). The product usually has a slightly lower Rf than the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature (or slightly below to ensure complete precipitation of succinimide).

    • Filtration: Filter off the precipitated succinimide.[6] Wash the solid cake with a small amount of solvent.

    • Evaporation: Concentrate the filtrate under reduced pressure to yield a yellow/brown oil or semi-solid.

  • Purification (Critical):

    • The crude residue contains the product, unreacted starting material, and potentially traces of the 4-bromo isomer.

    • Method A (Recrystallization): Dissolve the residue in minimum hot hexane or ligroin. Cool to 0°C. The target 2-(bromomethyl) derivative often crystallizes out.

    • Method B (Chromatography): If an oil persists, purify via silica gel column chromatography (Gradient: 100% Hexane → 95:5 Hexane:EtOAc).

Quality Control & Validation

Verify the structure using Proton NMR (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-NMR).[7][8][9]
Signal (ppm)MultiplicityIntegrationAssignment
~8.0 - 7.5 Multiplet4HAromatic Quinoline Protons
~7.2 Singlet1HH-3 Proton
4.65 Singlet2H-CH₂Br (Benzylic @ C2)
2.68 Singlet3H-CH₃ (Methyl @ C4)

Note: If the C4-brominated isomer is present, look for a shift in the methyl peak (disappearance of 2.68 ppm singlet and appearance of a new CH₂Br peak).

Troubleshooting

  • Problem: Reaction does not start (NBS remains at bottom).

    • Solution: Add a second portion of initiator (BPO or AIBN). Ensure the solvent is anhydrous.

  • Problem: Formation of dibrominated product.

    • Solution: Reduce NBS equivalents to 0.95. Stop the reaction at ~90% conversion.

  • Problem: "Oiling out" during recrystallization.

    • Solution: Use a seed crystal if available. Alternatively, switch to column chromatography.

References

  • Preparation of 4-(bromomethyl)quinoline. PrepChem.com. (Protocol adapted for regiochemical analog). Link

  • N-Bromosuccinimide (NBS) - Reactivity & Protocols. Organic Chemistry Portal. Link

  • Regioselective Bromination of Heterocycles. ResearchGate (Goswami et al.). Link

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. Link

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Application Notes and Protocols for the Radical Bromination of 2,4-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the selective bromination of the methyl groups of 2,4-dimethylquinoline using N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as a radical initiator. This reaction, a variation of the Wohl-Ziegler bromination, is a cornerstone transformation in organic synthesis, enabling the introduction of a bromine atom at a benzylic position, which serves as a versatile handle for further functionalization in the development of novel therapeutic agents and functional materials.

Scientific Principles and Rationale

The selective functionalization of methyl groups on heterocyclic scaffolds like quinoline is a critical step in modifying molecular properties for drug discovery. The radical bromination of 2,4-dimethylquinoline targets the benzylic hydrogens of the methyl groups, which are significantly weaker than aromatic C-H bonds, making them susceptible to abstraction by a bromine radical.

The Wohl-Ziegler Reaction: A Controlled Radical Process

The Wohl-Ziegler bromination is a powerful method for the allylic and benzylic bromination of hydrocarbons.[1][2] Its success hinges on the use of N-Bromosuccinimide (NBS), which provides a low, constant concentration of molecular bromine (Br₂) in the reaction medium.[2][3] This controlled release is crucial to favor the radical substitution pathway over competitive electrophilic addition to any potential double bonds or electrophilic aromatic substitution on the quinoline ring.[1]

The Key Players: NBS and AIBN
  • N-Bromosuccinimide (NBS): NBS serves as the source of bromine for the reaction. It is a crystalline solid that is easier and safer to handle than liquid bromine. In the presence of a radical initiator and trace amounts of HBr, NBS generates the low concentration of Br₂ necessary for the propagation of the radical chain reaction.[3][4]

  • Azobisisobutyronitrile (AIBN): AIBN is a thermal radical initiator.[5][6] Upon heating, it undergoes decomposition to produce two cyanopropyl radicals and a molecule of nitrogen gas.[7][8] The thermodynamic favorability of releasing nitrogen gas makes this decomposition a reliable source of initiating radicals.[7] These cyanopropyl radicals are not directly involved in the bromination but serve to initiate the chain reaction by abstracting a hydrogen atom from HBr to generate the crucial bromine radical (Br•).[8][9]

Mechanism of Radical Bromination

The radical bromination of 2,4-dimethylquinoline proceeds via a classic radical chain mechanism involving three key stages: initiation, propagation, and termination.

Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Two_Radicals_N2 2 R• + N₂ AIBN->Two_Radicals_N2 Δ (Heat) Br_Radical Br• Dimethylquinoline 2,4-Dimethylquinoline Benzylic_Radical Benzylic Radical Dimethylquinoline->Benzylic_Radical + Br• HBr HBr Benzylic_Radical->HBr - H• Brominated_Product Brominated Product Benzylic_Radical->Brominated_Product + Br₂ Br2 Br₂ HBr->Br2 + NBS Succinimide Succinimide Br2->Succinimide - Succinimide Brominated_Product->Br_Radical - Br• NBS NBS Two_Br_Radicals 2 Br• Br2_Termination Br₂ Two_Br_Radicals->Br2_Termination Br_Radical_Benzylic_Radical Br• + Benzylic Radical Brominated_Product_Termination Brominated Product Br_Radical_Benzylic_Radical->Brominated_Product_Termination Two_Benzylic_Radicals 2 Benzylic Radicals Dimer Dimer Two_Benzylic_Radicals->Dimer Experimental_Workflow A 1. Reagent Preparation - Dissolve 2,4-dimethylquinoline in CCl₄ - Add NBS and AIBN B 2. Reaction Setup - Equip flask with reflux condenser - Heat mixture to reflux (approx. 77°C) A->B C 3. Reaction Monitoring - Monitor by TLC (e.g., 9:1 Hexanes:EtOAc) - Reaction typically complete in 2-4 hours B->C D 4. Workup - Cool reaction to room temperature - Filter to remove succinimide - Wash filtrate with NaHCO₃ solution and water C->D E 5. Purification - Dry organic layer with Na₂SO₄ - Concentrate under reduced pressure - Purify by column chromatography D->E F 6. Characterization - Obtain ¹H NMR, ¹³C NMR, and MS data - Confirm structure of the product E->F

Sources

Application Note: A Protocol for the Selective Bromination of Methyl Groups on Quinoline Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and drug development, with derivatives playing crucial roles as intermediates in the synthesis of a wide range of pharmaceuticals. The functionalization of these heterocycles is therefore of significant interest. This application note provides a detailed protocol for the selective free-radical bromination of methyl groups on quinoline rings, a key transformation for introducing further chemical diversity. We will delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, focusing on the use of N-Bromosuccinimide (NBS) as a selective brominating agent. This guide offers field-proven insights into reaction optimization, control of selectivity over competing aromatic bromination, and a step-by-step experimental procedure, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Methylquinoline Bromination

Quinoline and its derivatives are foundational components in numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The methyl-substituted quinolines, such as quinaldine (2-methylquinoline) and lepidine (4-methylquinoline), are particularly valuable starting materials. The selective functionalization of the methyl group opens a gateway for the synthesis of more complex molecules.

The conversion of a benzylic methyl group to a bromomethyl group is a powerful synthetic transformation. The resulting benzyl bromides are highly versatile intermediates that can readily undergo nucleophilic substitution reactions (both SN1 and SN2), allowing for the introduction of a wide variety of oxygen, nitrogen, or carbon-based nucleophiles.[3] This makes the selective bromination of methylquinolines a critical step in the synthesis of novel pharmaceutical candidates.

The primary challenge in this transformation is to achieve selectivity for the methyl group (benzylic bromination) without promoting electrophilic substitution on the electron-rich quinoline ring. This guide details a protocol that leverages the Wohl-Ziegler reaction, a free-radical chain reaction that demonstrates high selectivity for allylic and benzylic positions.[4][5]

Mechanistic Insight: Achieving Selectivity with the Wohl-Ziegler Reaction

The selective bromination of a benzylic C-H bond in the presence of an aromatic ring is achieved using N-bromosuccinimide (NBS) under free-radical conditions.[4][6] NBS serves as a source of bromine radicals, which are the key intermediates in this chain reaction. It is crucial to maintain a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture to suppress competing ionic electrophilic addition or substitution reactions on the aromatic ring.[6]

The reaction proceeds through three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).[7]

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of the quinoline to form a resonance-stabilized benzylic radical and HBr. This benzylic radical is stabilized by the delocalization of the unpaired electron into the aromatic quinoline ring system.[8][9] The HBr produced then reacts with NBS to generate a low concentration of molecular bromine (Br₂).[6] This newly formed Br₂ molecule is then attacked by the benzylic radical to yield the desired bromomethylquinoline product and another bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated when two radicals combine to form a stable, non-radical species.

The selectivity for the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. The C-H bonds at the benzylic position are weaker than other sp³ hybridized C-H bonds precisely because the resulting radical is resonance-stabilized.[9] The electron-rich quinoline ring effectively delocalizes the unpaired electron, making the abstraction of a benzylic hydrogen the most favorable pathway.

Diagram: The Wohl-Ziegler Free-Radical Chain Mechanism

Caption: The free-radical mechanism for selective benzylic bromination.

Critical Experimental Parameters and Their Justification

The success of the selective bromination of methylquinolines hinges on the careful control of several key experimental parameters.

ParameterRecommended ConditionJustificationPotential Issues
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ through reaction with in-situ generated HBr, which favors the radical pathway over ionic reactions.[4][6] It is also a crystalline solid, which is easier and safer to handle than liquid bromine.[10]Using an excess of NBS can lead to di-bromination of the methyl group or unwanted side reactions.
Solvent Non-polar aprotic solvents (e.g., CCl₄, cyclohexane, or 1,2-dichloroethane)Low polarity solvents disfavor the formation of ionic intermediates required for electrophilic aromatic substitution.[7] Carbon tetrachloride is traditional but due to its toxicity, alternatives like cyclohexane or 1,2-dichloroethane are preferred.Polar solvents (e.g., methanol, acetic acid) can promote electrophilic bromination of the quinoline ring.
Initiator AIBN or Benzoyl Peroxide (BPO)These compounds readily undergo homolytic cleavage upon heating or UV irradiation to generate the initial radicals needed to start the chain reaction.[7]The initiator must be used in catalytic amounts; an excess can lead to a rapid, uncontrolled reaction and the formation of byproducts.
Stoichiometry Methylquinoline:NBS (1:1.0 to 1:1.1 molar ratio)A slight excess of NBS ensures complete conversion of the starting material. A large excess increases the risk of di-bromination.[11]Insufficient NBS will result in incomplete conversion. A significant excess can lead to the formation of di- and tri-brominated products.
Temperature Reflux temperature of the chosen solventProvides the necessary thermal energy to decompose the radical initiator and propagate the chain reaction efficiently.Temperatures that are too high can lead to decomposition of the product and the formation of tars. Temperatures that are too low will result in a very slow or incomplete reaction.
Light Exclusion of light (unless used as the initiator)If a thermal initiator like AIBN or BPO is used, it is best to exclude light to prevent uncontrolled, light-induced radical formation.Uncontrolled photo-initiation can lead to a lack of reproducibility and the formation of byproducts.

Detailed Experimental Protocol: Synthesis of 2-(Bromomethyl)quinoline

This protocol is a representative procedure for the selective bromination of a methyl group on a quinoline ring, specifically for the synthesis of 2-(bromomethyl)quinoline from 2-methylquinoline (quinaldine).

Materials:

  • 2-Methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • 2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Carbon Tetrachloride (CCl₄) or Cyclohexane (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylquinoline (1.0 eq) and the chosen non-polar solvent (e.g., CCl₄, approximately 10-15 mL per gram of 2-methylquinoline).

  • Addition of Reagents: To the stirring solution, add N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq).

  • Reaction: Heat the mixture to reflux (for CCl₄, this is approximately 77°C) using a heating mantle or oil bath. The reaction progress can be monitored by TLC (a typical eluent system would be 9:1 hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours. A key visual indicator of reaction completion is the consumption of the denser NBS, which is replaced by the less dense succinimide, which will float on the surface of the CCl₄.[4]

  • Workup - Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for approximately 15-20 minutes. This will cause the succinimide byproduct to precipitate fully. Filter the mixture through a glass funnel to remove the solid succinimide, washing the solid with a small amount of cold solvent.

  • Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a yellow to brown oil or solid. It can be purified by recrystallization from a suitable solvent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel if necessary.

Diagram: Experimental Workflow

Experimental Workflow A 1. Reaction Setup - Add 2-methylquinoline and solvent to a round-bottom flask. B 2. Reagent Addition - Add NBS and AIBN to the stirring solution. A->B C 3. Reaction - Heat to reflux and monitor by TLC. B->C D 4. Cooling & Filtration - Cool to room temperature, then in an ice bath. - Filter to remove succinimide. C->D E 5. Aqueous Workup - Wash filtrate with NaHCO3, Na2S2O3, and brine. D->E F 6. Drying & Concentration - Dry organic layer with MgSO4. - Remove solvent via rotary evaporation. E->F G 7. Purification - Recrystallize or perform column chromatography to obtain the pure product. F->G

Caption: Step-by-step workflow for the synthesis of 2-(bromomethyl)quinoline.

Troubleshooting and Side Reactions

  • Formation of Di-brominated Product: If a significant amount of the di-brominated product is observed, it is likely due to an excess of NBS.[11] Ensure that the stoichiometry is carefully controlled.

  • Aromatic Ring Bromination: The formation of products where the bromine has added to the quinoline ring is indicative of an ionic, electrophilic bromination pathway. This is typically caused by the use of a polar solvent or the presence of a significant amount of HBr.[7] Ensure a non-polar solvent is used and that the reaction is not unnecessarily prolonged.

  • No Reaction or Slow Reaction: If the reaction fails to initiate or proceeds very slowly, it could be due to an insufficient reaction temperature (which prevents the decomposition of the initiator) or the use of an old or ineffective radical initiator.

  • Formation of Tars: The formation of dark, tarry materials can occur if the reaction is overheated or run for an extended period, leading to product decomposition.

Conclusion

The selective bromination of methyl groups on quinoline rings via the Wohl-Ziegler reaction is a robust and highly valuable transformation for the synthesis of pharmaceutical intermediates. By carefully controlling the reaction conditions—specifically through the use of N-bromosuccinimide, a non-polar solvent, and a radical initiator—chemists can achieve high selectivity for the desired benzylic bromide. This application note provides a comprehensive and practical guide, from mechanistic principles to a detailed experimental protocol, to empower researchers in their synthetic endeavors.

References

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]

  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allyl-Stellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

  • Horner, L., & Winkelmann, E. H. (1959). Neuere Methoden der präparativen organischen Chemie III. 14. Die Verwendung von N-Brom-succinimid zum Bromieren, Oxydieren und zur Einführung von Doppelbindungen. Angewandte Chemie, 71(11), 349-365. [Link]

  • Greenwood, F. L., Kellert, M. D., & Sedlak, J. (1958). The Wohl-Ziegler Bromination of 1-Alkenes. Journal of the American Chemical Society, 80(23), 6253-6256. [Link]

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]

  • Togo, H. (2004). Advanced Free Radical Reactions for Organic Synthesis. Elsevier.
  • Amijs, C. H. M., van Klink, G. P. M., & van Koten, G. (2003). Carbon tetrachloride free benzylic brominations of methyl aryl halides. Green Chemistry, 5(4), 470-474. [Link]

  • Podgoršek, A., Stavber, S., Zupan, M., & Iskra, J. (2009). Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N -Bromosuccinimide under Solvent-Free Reaction Conditions. Helvetica Chimica Acta, 92(3), 553-562. [Link]

  • Futamura, S., & Zong, Z. M. (1992).
  • Baciocchi, E., & Lillocci, C. (1973). The mechanism of the benzylic bromination of methylquinolines by N-bromosuccinimide. Journal of the Chemical Society, Perkin Transactions 2, (6), 802-804. [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. S. R. (2001). A mild and efficient method for the synthesis of α-bromo ketones using N-bromosuccinimide and ammonium acetate. Tetrahedron Letters, 42(45), 8075-8077.
  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?[Link]

Sources

Using 2-(bromomethyl)-4-methylquinoline as an alkylating agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Alkylation & Derivatization using 2-(Bromomethyl)-4-methylquinoline

Abstract

This guide details the technical application of 2-(bromomethyl)-4-methylquinoline (CAS: 40626-40-8) as a versatile alkylating agent in medicinal chemistry and analytical science. Distinguished by its reactive benzylic bromide "warhead" and the fluorescent quinoline scaffold, this reagent serves two primary functions: (1) a building block for introducing the quinoline pharmacophore into bioactive ligands, and (2) a pre-column derivatization reagent for enhancing the detectability of acidic analytes in HPLC/LC-MS. This document provides validated protocols for N-alkylation and carboxylic acid esterification, supported by mechanistic insights and safety standards.

Chemical Profile & Reactivity

The utility of 2-(bromomethyl)-4-methylquinoline stems from the electronic imbalance created by the nitrogen heterocycle.

  • Electrophilicity: The 2-position methyl group is activated by the adjacent nitrogen atom. When brominated, this position becomes a highly reactive electrophile, superior to standard benzyl bromides due to the electron-withdrawing nature of the quinoline ring (inductive effect).

  • Selectivity: In nucleophilic substitutions (

    
    ), the reaction is driven by the formation of a stable transition state. The 4-methyl group acts as an electron donor, slightly modulating the reactivity and improving solubility in organic solvents compared to the non-methylated analog.
    
  • Fluorescence: The quinoline core possesses native fluorescence (typically

    
     nm, 
    
    
    
    nm), allowing this reagent to serve as a "turn-on" tag for non-fluorescent analytes.
PropertySpecification
CAS Number 40626-40-8
Molecular Formula

Molecular Weight 236.11 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMF, Acetonitrile, THF
Storage 2-8°C, under inert gas (Ar/N2), desiccated

Application I: Medicinal Chemistry (N-Alkylation)

Context: The quinoline scaffold is a privileged structure in drug discovery, present in antimalarials, kinase inhibitors, and receptor antagonists. This protocol describes the N-alkylation of a secondary amine to form a tertiary amine, a common step in ligand synthesis.

Mechanism of Action

The reaction proceeds via a classic


 mechanism. The amine nucleophile attacks the methylene carbon, displacing the bromide leaving group.

ReactionMechanism Reagent 2-(bromomethyl)- 4-methylquinoline (Electrophile) TS Transition State [N...CH2...Br]‡ Reagent->TS Amine Secondary Amine (Nucleophile) Amine->TS Product N-Alkylated Product (Tertiary Amine) TS->Product Byproduct HBr Salt (Scavenged by Base) TS->Byproduct

Figure 1: Mechanistic pathway for the N-alkylation of amines.

Protocol: Synthesis of N-Substituted 4-Methyl-2-quinolylmethylamines

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: 2-(bromomethyl)-4-methylquinoline (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) or 
    
    
    
    (for lower reactivity amines)
  • Solvent: Acetonitrile (ACN) or DMF (dry)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL).

  • Activation: Add anhydrous

    
     (2.0 mmol). Stir at room temperature for 10 minutes to ensure suspension homogeneity.
    
  • Addition: Add 2-(bromomethyl)-4-methylquinoline (1.1 mmol) in one portion.

    • Note: If the reaction is exothermic on scale-up, add the reagent dropwise as a solution in ACN.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc) or LC-MS.
    
    • Endpoint: Disappearance of the benzylic bromide starting material.

  • Workup (Self-Validating Step):

    • Cool to room temperature. Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Acid/Base Purification: Dissolve residue in DCM. Wash with 1N HCl (Product moves to aqueous phase). Wash organic layer with water (discard organic). Basify aqueous layer with NaOH to pH 10. Extract with DCM (3x).

    • Why? This removes neutral impurities and unreacted bromide, isolating only the basic amine product.

  • Isolation: Dry combined organics over

    
    , filter, and concentrate. Purify via flash column chromatography if necessary.
    

Application II: Analytical Derivatization (HPLC/LC-MS)

Context: Carboxylic acids (e.g., fatty acids, prostaglandins) often lack chromophores for UV/Vis detection. Esterification with 2-(bromomethyl)-4-methylquinoline introduces a fluorescent tag, significantly lowering the Limit of Detection (LOD).

Protocol: Fluorescent Labeling of Fatty Acids

Reagents:

  • Analyte: Fatty acid mixture.

  • Reagent: 2-(bromomethyl)-4-methylquinoline (20 mM in Acetone).

  • Catalyst: 18-Crown-6 (ether) or anhydrous

    
    .
    

Workflow:

DerivatizationWorkflow Step1 Sample Preparation Dissolve Fatty Acid in Acetone Step2 Add Reagents + 2-(bromomethyl)-4-methylquinoline + K2CO3 / 18-Crown-6 Step1->Step2 Step3 Incubation 60°C for 30 mins (Vial capped) Step2->Step3 Step4 Quenching Add Acetic Acid (removes excess base) Step3->Step4 Step5 Analysis HPLC-FLD (Ex: 315nm | Em: 430nm) Step4->Step5

Figure 2: Sample preparation workflow for HPLC fluorescence detection.

Procedure:

  • Mix: In a derivatization vial, combine 100

    
     of fatty acid sample with 100 
    
    
    
    of reagent solution and 10 mg of anhydrous
    
    
    .
  • Catalysis: Add 10

    
     of 18-Crown-6 solution (5 mM) to accelerate the phase transfer of the carbonate anion.
    
  • Heat: Cap tightly and incubate at 60°C for 30 minutes.

  • Filter: Cool and filter through a 0.22

    
     PTFE syringe filter to remove particulates.
    
  • Inject: Inject directly into the HPLC system.

    • Detection: Fluorescence (Ex: 315 nm, Em: 430 nm) or UV (254 nm).

Safety & Handling (Critical)

  • Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent).

    • Control: Always handle in a functioning fume hood.

    • Decontamination: Clean glassware with a solution of dilute NaOH and Ethanol to hydrolyze the bromide before removing from the hood.

  • Skin Corrosive: Causes severe skin burns. Wear nitrile gloves (double gloving recommended) and eye protection.

References

  • General Alkylation Mechanisms: Chemistry LibreTexts. (2023). Reactions of Amines: Nucleophilic Substitution. Retrieved from [Link]

  • Quinoline Derivatization: FoodB. (2010). Chemical Profile: 2,4-Dimethylquinoline (Precursor). Retrieved from [Link]

Application Notes and Protocols for the Nucleophilic Substitution Reactions of 2-(bromomethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and unique photophysical properties. The functionalization of this privileged core is paramount in the development of novel therapeutic agents and advanced materials. Among the various synthetic handles available, the 2-(bromomethyl) group on the 4-methylquinoline framework serves as a highly reactive and versatile electrophilic center. Its reactivity, akin to a benzylic halide, allows for the facile introduction of a diverse array of functional groups through nucleophilic substitution.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying principles governing these reactions. We will explore the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways, elucidate the rationale behind the selection of specific reagents and conditions, and provide robust, field-tested protocols for the derivatization of 2-(bromomethyl)-4-methylquinoline with nitrogen, oxygen, and sulfur nucleophiles. Every protocol is presented as a self-validating system, grounded in established chemical principles and supported by authoritative references.

Synthesis of the Key Electrophile: 2-(bromomethyl)-4-methylquinoline

Before exploring its reactions, a reliable synthesis of the starting material is essential. The most direct method involves the radical bromination of 2,4-dimethylquinoline (lepidine). However, a more common and often higher-yielding approach for similar systems involves the bromination of the corresponding methyl group on a pre-formed quinoline. For the related 4-(bromomethyl)quinoline, a well-established procedure utilizes N-bromosuccinimide (NBS) as the bromine source with a radical initiator in a non-polar solvent.

Protocol 1: Radical Bromination of 2,4-Dimethylquinoline

This protocol is adapted from established methods for the benzylic bromination of methyl-substituted aromatic heterocycles.

Materials:

  • 2,4-Dimethylquinoline (Lepidine) (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Carbon tetrachloride (CCl(_4)) or Benzene

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3))

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethylquinoline and carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and the radical initiator, AIBN.

  • Heat the mixture to reflux (approx. 77°C for CCl(_4)) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous NaHCO(_3), saturated aqueous Na(_2)S(_2)O(_3), and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol or hexanes) to yield 2-(bromomethyl)-4-methylquinoline.

Note: This reaction can produce a mixture of mono-brominated products. Careful control of stoichiometry and reaction time is crucial to favor the desired product.

Mechanistic Considerations: The S(_N)1 vs. S(_N)2 Dichotomy

The C-Br bond in 2-(bromomethyl)-4-methylquinoline is at a primary carbon. Typically, primary alkyl halides react via an S(_N)2 mechanism. However, the quinoline ring provides resonance stabilization to a potential carbocation intermediate, a characteristic of benzylic systems. This dual nature makes the choice of reaction pathway highly dependent on the experimental conditions.[1][2]

  • The S(_N)2 Pathway (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, unhindered nucleophiles (e.g., RS

    
    , N(_3)
    
    
    
    , R(_2)NH) and polar aprotic solvents (e.g., DMF, DMSO, Acetone). The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[3] This mechanism results in an inversion of stereochemistry if the carbon were chiral.
  • The S(_N)1 Pathway (Unimolecular Nucleophilic Substitution): This pathway is favored by weak nucleophiles (e.g., H(_2)O, ROH) and polar protic solvents (e.g., ethanol, water). The solvent assists in the departure of the leaving group to form a resonance-stabilized carbocation intermediate. The nucleophile then attacks the planar carbocation, leading to a racemic mixture if the original carbon was chiral.[2]

The ability to direct the reaction towards a specific mechanism is a powerful tool for controlling the outcome and minimizing side products.

G cluster_0 S_N_2 Pathway cluster_1 S_N_1 Pathway SN2_Start Nu:⁻ + R-CH₂-Br SN2_TS [Nu---CH₂(R)---Br]⁻ᵟ SN2_Start->SN2_TS Concerted Attack (Strong Nu⁻, Polar Aprotic Solvent) SN1_Start R-CH₂-Br SN2_Prod Nu-CH₂-R + Br⁻ SN2_TS->SN2_Prod SN1_Carbocation R-CH₂⁺ + Br⁻ SN1_Start->SN1_Carbocation Rate-determining step (Polar Protic Solvent) SN1_Prod Nu-CH₂-R SN1_Carbocation->SN1_Prod Nucleophilic Attack (Weak Nu:)

Caption: Mechanistic pathways for nucleophilic substitution.

Application Protocols for Key Nucleophilic Transformations

The following protocols provide detailed procedures for the reaction of 2-(bromomethyl)-4-methylquinoline with representative nitrogen, oxygen, and sulfur nucleophiles.

Reactions with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as amines and azides, are crucial for installing functionalities that are prevalent in pharmaceuticals.

The azide functional group is a versatile precursor for the synthesis of primary amines via reduction or for use in "click" chemistry reactions. The reaction with sodium azide typically proceeds via a classic S(_N)2 mechanism. A highly relevant procedure for the conversion of a related 2-chloro-4-methylquinoline to a tetrazolo[1,5-a]quinoline proceeds through the 2-azido intermediate, highlighting the reactivity of this position.[4]

Materials:

  • 2-(bromomethyl)-4-methylquinoline (1.0 equiv)

  • Sodium azide (NaN(_3)) (1.5 equiv)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve 2-(bromomethyl)-4-methylquinoline in DMF in a round-bottom flask.

  • Add sodium azide to the solution and stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-(azidomethyl)-4-methylquinoline, which can be purified by column chromatography on silica gel.

Causality & Insights:

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves both the organic substrate and the ionic sodium azide, facilitating an S(_N)2 reaction.

  • Temperature: The reaction proceeds efficiently at room temperature due to the high reactivity of the benzylic-like bromide and the strong nucleophilicity of the azide ion.[5]

  • Potential Side Reaction: Be aware that with extended heating or under certain conditions, the azido-quinoline can undergo intramolecular cyclization to form a tetrazolo[1,5-a]quinoline.[4]

Reactions with Oxygen Nucleophiles

The formation of ether linkages with phenols is a common strategy in drug design to modulate solubility and receptor binding.

This reaction involves the O-alkylation of a phenol. Due to the lower nucleophilicity of phenols compared to alkoxides, a base is required to deprotonate the phenol.

Materials:

  • 2-(bromomethyl)-4-methylquinoline (1.0 equiv)

  • Phenol (1.1 equiv)

  • Potassium carbonate (K(_2)CO(_3)) (2.0 equiv)

  • Acetone or DMF

  • Deionized water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add phenol, potassium carbonate, and acetone.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add a solution of 2-(bromomethyl)-4-methylquinoline in acetone to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M NaOH solution and then with brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization.

Causality & Insights:

  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to the more nucleophilic phenoxide ion without causing significant side reactions.

  • Solvent: Acetone is a good choice as it is polar enough to dissolve the reactants but is aprotic, favoring the S(_N)2 pathway.

Reactions with Sulfur Nucleophiles

Thioethers are important functionalities in many biologically active molecules. Potassium thioacetate is a convenient and odorless source of sulfur for introducing a protected thiol group.

This protocol utilizes potassium thioacetate in a straightforward S(_N)2 displacement. The resulting thioacetate can be easily hydrolyzed to the corresponding thiol.

Materials:

  • 2-(bromomethyl)-4-methylquinoline (1.0 equiv)

  • Potassium thioacetate (1.2 equiv)

  • Acetone or Ethanol

  • Deionized water

  • Dichloromethane

Procedure:

  • Dissolve 2-(bromomethyl)-4-methylquinoline in acetone in a round-bottom flask.

  • Add potassium thioacetate and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.[6]

  • Once the starting material is consumed, remove the acetone under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na(_2)SO(_4).

  • Filter and concentrate the solution to obtain the crude thioacetate, which can be purified by column chromatography.

Causality & Insights:

  • Nucleophile: Potassium thioacetate is an excellent S-nucleophile for S(_N)2 reactions and is often preferred over thiols due to its solid nature and lack of odor.[7]

  • Reaction Conditions: The reaction is typically fast and clean at room temperature, reflecting the high reactivity of the substrate towards strong nucleophiles.

Caption: Scope of nucleophilic substitution reactions.

Summary of Reaction Conditions and Expected Yields

The following table summarizes typical conditions and expected yields for the nucleophilic substitution reactions of 2-(bromomethyl)-4-methylquinoline based on analogous systems reported in the literature.

NucleophileReagent(s)SolventTemperature (°C)Time (h)Approx. Yield (%)Reference(s) for Analogy
N-Nucleophiles
AzideNaN(_3)DMF254-6>90[4]
PiperidinePiperidine (2 equiv)MeCNReflux6-880-90[8]
O-Nucleophiles
PhenoxidePhenol, K(_2)CO(_3)AcetoneReflux6-1275-85[9]
S-Nucleophiles
ThioacetatePotassium Thioacetate (KSAc)Acetone252-4>90[6][7]
ThiophenoxideThiophenol, NaOEtEtOHReflux485-95[10]

Yields are estimates based on similar reported reactions and may vary depending on the specific substrate and reaction scale.

Conclusion and Future Outlook

2-(Bromomethyl)-4-methylquinoline is a potent electrophile that provides a reliable and versatile entry point for the synthesis of a wide array of functionalized quinoline derivatives. By understanding the interplay between the substrate, nucleophile, and solvent, researchers can effectively control the reaction outcome, favoring either S(_N)1 or S(_N)2 pathways to achieve their synthetic goals. The protocols outlined in this guide offer robust starting points for derivatization with nitrogen, oxygen, and sulfur nucleophiles, enabling the rapid generation of compound libraries for screening in drug discovery and for the development of novel materials. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of new molecules with significant biological and technological impact.

References

  • Roy, P.J.; Dufresne, C.; Lachance, N.; Leclerc, J-P.; Boisvert, M.; Wang, Z.; Leblanc, Y. Synthesis2005 , 16, 2751–2757. [Link]

  • Gouda, M. A. et al. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry. [Link]

  • Master Organic Chemistry. Comparing The SN1 vs Sn2 Reactions. [Link]

  • PrepChem. Preparation of 4-(bromomethyl)quinoline. [Link]

  • McMurry, J. Nucleophilic Substitution Reactions. Organic Chemistry. [Link]

  • Vedantu. Difference Between SN1 and SN2 Reactions. [Link]

  • Ismail, M. M., Abass, M., & Hassan, M. M. Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. ECSOC-4. [Link]

  • Molbank. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. [Link]

  • Google Patents.
  • Dung, P. T. et al. STUDY ON REACTION OF SUBSTITUTED 4-METHYLQUINOLIN-2(1H)-ONES WITH SODIUM AZIDE. Sciforum. [Link]

  • Ismail, M. M. et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Chemistry Guru. Nucleophilic Substitution of Amine. [Link]

  • Yan, X. et al. 4-Bromo-2-[(phenylimino)methyl]phenol. Acta Crystallographica Section E. [Link]

  • Master Organic Chemistry. Nucleophilicity Trends of Amines. [Link]

  • Ökten, S. et al. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]

  • Fathalla, W. et al. Some Reactions of 2- and 4-substituted 8-methylquinolin-2(1H)-ones and their thio analogues. ResearchGate. [Link]

  • Organic Syntheses. 2-methyl-4-hydroxyquinoline. [Link]

  • Al-Ostoot, F.H. et al. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]

  • Google Patents. Preparation method of 4-bromomethylquinoline-2(H)-ketone.
  • Google Patents. Method for preparing 2-bromine-4-methylphenol.
  • Tour, J.M. et al. Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. J. Org. Chem.[Link]

  • Majgier-Baranowska, H. et al. Convenient synthesis and in vitro pharmacological activity of 2-thioanalogs of salvinorin A and B. Bioorganic & Medicinal Chemistry Letters. [Link]

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Synthesis of Quinoline-Based Schiff Bases Utilizing 2-(Bromomethyl)-4-methylquinoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Quinoline-Based Schiff Bases in Medicinal Chemistry

Quinoline and its derivatives represent a cornerstone in the architecture of heterocyclic compounds, demonstrating a wide spectrum of biological activities.[1] When the quinoline nucleus is functionalized with an imine or azomethine (-C=N-) group, the resulting Schiff bases often exhibit enhanced biological potential.[2] These compounds are of significant interest to researchers in drug development due to their diverse pharmacological properties, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[3][4] The imine linkage is crucial for their bioactivity, often playing a key role in the chelation of metal ions and interaction with biological macromolecules.[2]

This guide provides a comprehensive, two-step protocol for the synthesis of quinoline-based Schiff bases, starting from the readily accessible precursor, 2-(bromomethyl)-4-methylquinoline. The synthetic strategy involves an initial oxidation of the bromomethyl group to an aldehyde, followed by a classical condensation reaction with a primary amine to yield the target Schiff base. This approach is both efficient and versatile, allowing for the generation of a library of diverse Schiff base derivatives for further investigation.

Synthetic Strategy: A Two-Step Approach

The conversion of 2-(bromomethyl)-4-methylquinoline to a quinoline-based Schiff base is most effectively achieved through a two-step process. This strategy circumvents the direct reaction of the bromomethyl group with an amine, which would lead to a secondary amine rather than a Schiff base.

  • Step 1: Oxidation of 2-(bromomethyl)-4-methylquinoline to 4-methylquinoline-2-carbaldehyde. This crucial step transforms the reactive benzylic bromide into the key aldehyde intermediate. Several methods are available for this transformation, including the Kornblum oxidation (using DMSO) and the Sommelet reaction (using hexamethylenetetramine).[4][5] This guide will focus on the Sommelet reaction, a classic and reliable method for the preparation of aldehydes from benzylic halides that avoids over-oxidation to the carboxylic acid.[4]

  • Step 2: Synthesis of the Schiff Base via Condensation. The newly synthesized 4-methylquinoline-2-carbaldehyde is then reacted with a primary amine in a condensation reaction. This reaction forms the characteristic imine bond of the Schiff base.[2] The choice of the primary amine allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow Start 2-(bromomethyl)-4-methylquinoline Intermediate 4-methylquinoline-2-carbaldehyde Start->Intermediate Step 1: Sommelet Oxidation Final_Product Quinoline-Based Schiff Base Intermediate->Final_Product Step 2: Condensation with R-NH2

Caption: Overall synthetic workflow for the preparation of quinoline-based Schiff bases.

Part 1: Synthesis of 4-methylquinoline-2-carbaldehyde via Sommelet Reaction

The Sommelet reaction provides an efficient method for the oxidation of benzylic halides to aldehydes using hexamethylenetetramine (HMTA).[6] The reaction proceeds through the formation of a quaternary ammonium salt, which is subsequently hydrolyzed to yield the desired aldehyde.[7]

Protocol 1: Sommelet Reaction

Materials:

  • 2-(bromomethyl)-4-methylquinoline

  • Hexamethylenetetramine (HMTA)

  • Chloroform (CHCl₃)

  • 50% Acetic Acid

  • Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Quaternary Ammonium Salt:

    • In a 250 mL round-bottom flask, dissolve 2-(bromomethyl)-4-methylquinoline (e.g., 5.0 g, 21.2 mmol) in 100 mL of chloroform.

    • Add hexamethylenetetramine (e.g., 3.2 g, 22.8 mmol, 1.08 eq) to the solution.

    • Stir the mixture at room temperature for 24 hours. The formation of a white precipitate indicates the formation of the quaternary ammonium salt.

    • Collect the precipitate by vacuum filtration and wash it with a small amount of cold chloroform. Allow the salt to air dry.

  • Hydrolysis to the Aldehyde:

    • Place the dried quaternary ammonium salt in a 500 mL round-bottom flask.

    • Add 150 mL of 50% aqueous acetic acid.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-methylquinoline-2-carbaldehyde.

Quantitative Data (Representative)
Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Mass/VolumeYield (%)
2-(bromomethyl)-4-methylquinoline236.1021.25.0 g-
Hexamethylenetetramine140.1922.83.2 g-
4-methylquinoline-2-carbaldehyde171.19--~70-80

Part 2: Synthesis of Quinoline-Based Schiff Bases

The formation of a Schiff base involves the condensation of a primary amine with a carbonyl compound, in this case, the 4-methylquinoline-2-carbaldehyde synthesized in Part 1.[8] This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule.[2]

Protocol 2: Schiff Base Formation

Materials:

  • 4-methylquinoline-2-carbaldehyde (from Protocol 1)

  • A primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 4-methylquinoline-2-carbaldehyde (e.g., 1.0 g, 5.8 mmol) in 20 mL of absolute ethanol.

    • To this solution, add an equimolar amount of the desired primary amine (e.g., for aniline: 0.54 g, 5.8 mmol).

    • Add a few drops (2-3) of glacial acetic acid to catalyze the reaction.

  • Reaction and Product Isolation:

    • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the progress of the reaction by TLC. The formation of a new, less polar spot indicates the formation of the Schiff base.

    • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the purified Schiff base in a vacuum oven.

Mechanism of Schiff Base Formation

The reaction proceeds via a two-step mechanism: nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the imine.[9]

Schiff Base Mechanism cluster_0 Nucleophilic Addition cluster_1 Dehydration Aldehyde R-CHO Carbinolamine R-CH(OH)-NH-R' Aldehyde->Carbinolamine + R'-NH2 Amine R'-NH2 Carbinolamine_dehyd R-CH(OH)-NH-R' Schiff_Base R-CH=N-R' Carbinolamine_dehyd->Schiff_Base - H2O Water H2O

Caption: General mechanism of Schiff base formation.

Quantitative Data (Representative)
Reactant/ProductMolar Mass ( g/mol )Amount (mmol)Mass/VolumeYield (%)
4-methylquinoline-2-carbaldehyde171.195.81.0 g-
Aniline93.135.80.54 g-
Schiff Base Product246.31--~85-95

Characterization of Synthesized Schiff Bases

The synthesized quinoline-based Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Thin Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). A characteristic new band for the C=N (imine) stretch will appear in the region of 1600-1650 cm⁻¹.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of a new singlet for the imine proton (-CH=N-) in the region of 8-9 ppm. The signals for the aromatic protons of the quinoline ring and the amine substituent will also be present.

    • ¹³C NMR: The spectrum will show a characteristic signal for the imine carbon (-CH=N-) in the range of 150-165 ppm.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized Schiff base.

Conclusion

The protocols detailed in this guide provide a robust and versatile methodology for the synthesis of quinoline-based Schiff bases from 2-(bromomethyl)-4-methylquinoline. By following this two-step synthetic route, researchers can efficiently generate a diverse library of these promising compounds for evaluation in various drug discovery and development programs. The inherent modularity of the final condensation step allows for extensive structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Iqbal, J., et al. (2020). Design, Synthesis, Characterization and Biological Evaluation of Some Novel Schiff Bases containing Quinoline Derivatives for Antioxidant and Anti-Inflammatory Activities. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Kornblum oxidation. Retrieved from [Link]

  • Various Authors. (n.d.). Sommelet Reaction. Name Reactions in Organic Synthesis.
  • Arabian Journal of Chemistry. (2021). Synthesis, characterization, anticancer and DNA photocleavage study of novel quinoline Schiff base and its metal complexes. ScienceDirect. Retrieved from [Link]

  • Mahmoodi, N. O., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Sommelet Reaction. Retrieved from [Link]

  • IntechOpen. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. In Advances in Chemistry Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Sommelet reaction. Retrieved from [Link]

  • Green Chemistry Letters and Reviews. (2022).
  • Sathee, J. (n.d.). Chemistry Schiff Bases. Retrieved from [Link]

  • SynArchive. (n.d.). Sommelet Reaction. Retrieved from [Link]

  • PMC. (2016). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Retrieved from [Link]

  • PMC. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Asian Journal of Chemistry. (2011).
  • Revista de Chimie. (2010). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013).
  • World Scientific News. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 2-bromo-4-methyl aniline and its potentiometric st.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

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Application Note: Strategic Functionalization of 2-(Bromomethyl)-4-methylquinoline via Nucleophilic Substitution with Amines and Thiols

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of novel quinoline derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its broad spectrum of bioactivity.[1] Quinoline derivatives have been successfully developed as anticancer, antimalarial, antimicrobial, and anti-inflammatory drugs.[2][3] A key strategy in modern drug discovery involves the targeted functionalization of such "privileged structures" to optimize their pharmacological profiles. 2-(Bromomethyl)-4-methylquinoline is a highly valuable intermediate, engineered with a reactive bromomethyl group that serves as an electrophilic handle for C-N and C-S bond formation.

This application note provides a detailed technical guide on the reaction of 2-(bromomethyl)-4-methylquinoline with amine and thiol nucleophiles. We will explore the underlying reaction mechanisms, provide field-proven, step-by-step protocols, and discuss the significance of the resulting derivatives in the context of drug development.

Core Reaction Mechanism: SN2 Nucleophilic Substitution

The primary reaction pathway for the functionalization of 2-(bromomethyl)-4-methylquinoline is a bimolecular nucleophilic substitution (SN2) mechanism.[4] The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. Potent nucleophiles, such as amines and thiolates, readily attack this carbon center, leading to the displacement of the bromide leaving group in a single, concerted step.

.dot

Caption: General SN2 mechanism for amine and thiol substitution.

For thiols, the reaction is significantly accelerated by converting the thiol (RSH) into its conjugate base, the thiolate anion (RS⁻), using a suitable base. The thiolate is a much stronger nucleophile, enhancing the reaction rate and overall yield.[5] Similarly, while amines can react directly, a non-nucleophilic base is often added to scavenge the hydrogen bromide (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.[6]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions for the successful synthesis and purification of target compounds.

Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)-4-methylquinoline

This protocol details the reaction of 2-(bromomethyl)-4-methylquinoline with a secondary amine, piperidine.

Materials and Reagents:

  • 2-(Bromomethyl)-4-methylquinoline (1.0 equiv.)

  • Piperidine (1.5 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(bromomethyl)-4-methylquinoline (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to the starting quinoline).

  • Add piperidine (1.5 equiv.) to the stirring suspension via syringe.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[7][8]

Protocol 2: Synthesis of 4-Methyl-2-((phenylthio)methyl)quinoline

This protocol describes the reaction with a thiol, thiophenol, which requires deprotonation to form the more reactive thiolate nucleophile.

Materials and Reagents:

  • Thiophenol (1.2 equiv.)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • 2-(Bromomethyl)-4-methylquinoline (1.0 equiv.)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous THF.

  • Carefully add sodium hydride (1.2 equiv.) to the THF at 0 °C (ice bath).

  • Slowly add a solution of thiophenol (1.2 equiv.) in anhydrous THF to the NaH suspension dropwise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium thiophenolate.[4]

  • In a separate flask, dissolve 2-(bromomethyl)-4-methylquinoline (1.0 equiv.) in anhydrous THF.

  • Add the quinoline solution to the stirring thiophenolate suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to isolate the desired 4-methyl-2-((phenylthio)methyl)quinoline.[4]

  • Confirm the structure and purity of the product via NMR and Mass Spectrometry analysis.

.dot

Caption: Standard workflow for synthesis, purification, and analysis.

Data Summary and Experimental Considerations

The choice of reagents and conditions is critical for achieving high yields and purity. The following table provides representative conditions for this class of transformation.

Nucleophile Base Solvent Temperature Typical Yield (%)
PiperidineK₂CO₃AcetonitrileRoom Temp.85-95%
MorpholineEt₃NDMFRoom Temp.80-90%
BenzylamineK₂CO₃Acetonitrile50 °C75-85%
ThiophenolNaHTHFRoom Temp.90-98%
EthanethiolNaOEtEthanolRoom Temp.85-95%
Cysteine Ethyl EsterK₂CO₃DMFRoom Temp.70-80%

Causality Behind Experimental Choices:

  • Solvent Selection: Polar aprotic solvents like Acetonitrile, DMF, and THF are ideal for SN2 reactions. They can solvate the cation of the base (e.g., K⁺ or Na⁺) but do not form strong hydrogen bonds with the nucleophile, leaving its reactivity intact.

  • Base Functionality: For amine nucleophiles, a mild, non-nucleophilic base like K₂CO₃ or triethylamine (Et₃N) is sufficient to neutralize the HBr byproduct. For thiols, a stronger base like sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to quantitatively generate the highly nucleophilic thiolate anion.[4][5]

  • Temperature Control: While many of these reactions proceed efficiently at room temperature due to the high reactivity of the benzylic bromide, less nucleophilic amines or sterically hindered substrates may require gentle heating to increase the reaction rate.

Applications in Drug Discovery and Medicinal Chemistry

The synthesis of 2-(aminomethyl)- and 2-(thiomethyl)-4-methylquinoline libraries is a powerful strategy in lead optimization. The quinoline core itself is a privileged pharmacophore.[9][10] By introducing a diverse range of amine and thiol-containing side chains, researchers can systematically modulate the compound's properties:

  • Structure-Activity Relationships (SAR): The newly introduced functional groups can form critical interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with biological targets like enzymes or receptors, enhancing potency and selectivity.

  • Pharmacokinetic Profile: The addition of polar groups, such as primary amines or hydroxylated thiols, can improve aqueous solubility and bioavailability. Conversely, lipophilic moieties can enhance membrane permeability.

  • Bioisosteric Replacement: Thioether linkages can serve as bioisosteres for ether or methylene groups, altering the metabolic stability and electronic properties of a molecule without drastically changing its shape.

This synthetic approach enables the rapid generation of novel chemical entities for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][11]

Conclusion

The nucleophilic substitution reaction of 2-(bromomethyl)-4-methylquinoline with amines and thiols is a robust and versatile transformation for the synthesis of functionalized quinoline derivatives. The protocols outlined in this guide are reliable methods for producing these valuable compounds in high yields. By leveraging this chemistry, researchers and drug development professionals can efficiently expand their chemical libraries, probe structure-activity relationships, and accelerate the discovery of new therapeutic agents.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. (n.d.).
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (2025). BenchChem.
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025, July 19). Mar Dioscorus College of Pharmacy.
  • Application of Quinoline Ring in Structural Modification of Natural Products - PMC. (n.d.).
  • Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022, July 15). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
  • Patel, S. V., et al. (2014). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica.
  • Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. (2025). BenchChem.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 5-(Bromomethyl)-2-chloropyrimidine. (2025). BenchChem.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023, November 17). MDPI.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.).
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)
  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermedi
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI.
  • Reactions of Thiols. (2021, December 14). Chemistry Steps.
  • 24.7: Reactions of Amines. (2025, February 24). Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-(bromomethyl)-4-methylquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for 2-(bromomethyl)-4-methylquinoline .

Topic: Preventing Hydrolysis & Ensuring Stability in Aqueous Media

Doc ID: TS-BMQ-001 | Version: 2.4 | Status: Active

Executive Summary: The Stability Paradox

2-(bromomethyl)-4-methylquinoline (BMQ) is a high-reactivity alkylating agent, primarily used as a fluorescent derivatization reagent for carboxylic acids (e.g., fatty acids, prostaglandins). Its utility stems from the benzylic bromide moiety, which is highly susceptible to nucleophilic attack.

The Challenge: The same reactivity that makes BMQ effective for labeling makes it inherently unstable in aqueous media. In the presence of water, BMQ undergoes rapid solvolysis (hydrolysis) , converting the reactive bromide warhead into the non-reactive alcohol, 2-(hydroxymethyl)-4-methylquinoline .

This guide provides the mechanistic understanding and experimental protocols required to stabilize BMQ, ensuring data integrity in your research.

Mechanistic Insight: Why Hydrolysis Occurs

To prevent degradation, you must understand the enemy. BMQ hydrolysis is driven by the polarity of the C-Br bond and the stability of the transition state.

The Hydrolysis Pathway

In aqueous environments, water acts as a nucleophile. The reaction proceeds via a competition between


 (unimolecular) and 

(bimolecular) mechanisms, accelerated by the electron-deficient quinoline ring.

HydrolysisMechanism cluster_conditions Accelerating Factors BMQ 2-(bromomethyl)- 4-methylquinoline (Reactive Reagent) Transition Transition State (Stabilized by Benzylic position) BMQ->Transition + H2O (Nucleophile) Alcohol 2-(hydroxymethyl)- 4-methylquinoline (Inert Byproduct) Transition->Alcohol - HBr HBr HBr (Acid Byproduct) Transition->HBr Factor1 High pH (OH- attack) Factor1->Transition Factor2 Protophilic Solvents Factor3 Heat

Figure 1: Hydrolysis pathway of BMQ. The reaction yields the inert alcohol and hydrobromic acid, permanently deactivating the reagent.

Troubleshooting & FAQs

Category A: Stability & Storage[1]

Q1: My stock solution turned cloudy/yellow after 24 hours. Is it still usable? Status: CRITICAL FAILURE

  • Diagnosis: Cloudiness often indicates the precipitation of the hydrolysis product (the alcohol is less soluble in certain organic/aqueous mixtures) or polymerization. Yellowing suggests oxidation or extensive degradation.[1]

  • Root Cause: Water ingress into the stock solvent (likely DMSO or Acetonitrile). DMSO is hygroscopic and will absorb atmospheric moisture, initiating hydrolysis.

  • Solution: Discard the stock. Prepare fresh stock in Anhydrous Acetonitrile (MeCN) . Store over molecular sieves (3Å) at -20°C.

Q2: Can I use Tris or Glycine buffer to stabilize the pH? Status: PROHIBITED

  • Mechanism: Tris (tris(hydroxymethyl)aminomethane) and Glycine contain primary amines. BMQ is an alkylating agent; it will react with the amine groups in the buffer faster than it hydrolyzes, forming a covalent adduct.

  • Correct Protocol: If buffering is absolute necessary, use non-nucleophilic buffers such as MES or Citrate. Avoid Phosphate if possible, as it can also act as a nucleophile at high concentrations.

Category B: Experimental Conditions

Q3: I must use an aqueous system. How do I maximize half-life? Status: OPTIMIZATION REQUIRED

  • Strategy: Control the pH.

    • High pH (>7): Rapid hydrolysis via

      
       attack (
      
      
      
      ).
    • Low pH (<4): The quinoline nitrogen (

      
      ) becomes protonated. This creates a cationic species. While this makes the benzylic carbon more electrophilic, it suppresses the concentration of effective nucleophiles (
      
      
      
      ). However, extremely low pH can promote acid-catalyzed solvolysis.
  • Recommendation: Maintain a slightly acidic pH (pH 4.5–5.5) using an acetate buffer to balance stability. Minimize time: Perform reactions immediately upon mixing.

Core Protocols

Protocol A: Self-Validating Stability Assessment

Use this protocol to determine the "Safe Window" for your specific experimental conditions.

Materials:

  • HPLC System (UV detection at 254 nm or Fluorescence Ex/Em per derivative).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile / 0.1% Formic Acid in Water.

Procedure:

  • Preparation: Dissolve BMQ in anhydrous Acetonitrile to 1 mM (Stock).

  • Challenge: Spike Stock into your target aqueous buffer (e.g., 10% MeCN / 90% Buffer) to reach 50 µM.

  • Time-Course: Inject sample immediately (

    
    ) and then every 15 minutes for 2 hours.
    
  • Calculation: Plot Peak Area vs. Time.

    • Acceptance Criteria: If degradation > 5% within the time required for your actual experiment, the conditions are invalid.

Protocol B: Anhydrous Derivatization (Standard)

The gold standard for labeling carboxylic acids is to exclude water entirely.

ParameterSpecificationReason
Solvent Acetonitrile (Anhydrous)Aprotic, polar, dissolves reagents but not salt.
Catalyst 18-Crown-6 EtherSolubilizes

ions, activating the carboxylate anion.
Base Potassium Carbonate (

)
Deprotonates the carboxylic acid. Anhydrous form only.
Temp/Time 60°C for 30 minsKinetic energy required to drive substitution.

Decision Logic: Solvent & Buffer Selection

Use this logic flow to select the correct environment for your BMQ experiments.

DecisionTree Start Start: Select Media for BMQ IsAqueousNeeded Is aqueous media required? Start->IsAqueousNeeded NoAqueous NO: Use Organic Solvent IsAqueousNeeded->NoAqueous No YesAqueous YES: Aqueous Required IsAqueousNeeded->YesAqueous Yes SelectSolvent Select Anhydrous Acetonitrile (Add 18-Crown-6 if needed) NoAqueous->SelectSolvent CheckBuffer Check Buffer Compatibility YesAqueous->CheckBuffer AmineBuffer Buffer contains Amines? (Tris, Glycine, HEPES) CheckBuffer->AmineBuffer Stop STOP: Will Alkylate Buffer AmineBuffer->Stop Yes SelectAcidic Select Non-Nucleophilic Buffer (Acetate/Citrate, pH 4-5) AmineBuffer->SelectAcidic No Proceed Proceed with Caution SelectAcidic->Proceed

Figure 2: Decision matrix for solvent and buffer selection to prevent BMQ degradation.

References

  • Tsumura, Y., et al. (2025). Application Notes and Protocols for HPLC Derivatization of Carboxylic Acids with 4-(Bromomethyl)-2,5-diphenyloxazole. BenchChem. (Accessed: 2026-02-26).

    • Relevance: Establishes the standard anhydrous protocol (K2CO3/18-Crown-6)
  • Ross, A. J., et al. (1987).[2] Kinetics and mechanism of the hydrolysis of a 2-substituted imidazoline. Journal of Pharmaceutical Sciences, 76(4), 306-309.[2]

    • Relevance: Provides kinetic models for hydrolysis of heterocyclic compounds in aqueous media, illustrating the pH-r
  • Santa Cruz Biotechnology. (2024). 2-(Bromomethyl)quinoline Product Data Sheet.

    • Relevance: Confirms chemical properties, storage requirements, and safety d
  • Sigma-Aldrich. (2024). Derivatization Reagents for GC: Procedure Considerations.

    • Relevance: Authoritative source on the impact of moisture on derivatization efficiency and the necessity of desicc

Sources

Technical Support Center: Advanced Quinoline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dibromination Side Products in Quinoline Synthesis Ticket ID: QUN-BR-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Troubleshooting Module

Use this section to identify the root cause of your specific side-product profile.

Issue: "I am targeting 5-bromoquinoline, but I am seeing significant 5,8-dibromoquinoline formation."

Root Cause Analysis: This is the most common failure mode in electrophilic aromatic substitution (SEAr) of quinolines.

  • Deactivation Dynamics: In strongly acidic media (e.g., H₂SO₄), quinoline exists as the quinolinium cation. This deactivates the pyridine ring, directing electrophilic attack to the carbocyclic ring (positions 5 and 8).

  • The "Dopant" Effect: The first bromine atom at C5 is weakly deactivating (inductive withdrawal) but ortho/para directing (resonance donation). While it theoretically deactivates the ring toward a second attack, the deactivation is often insufficient to prevent a second bromination at C8 if the local concentration of brominating agent is high.

  • Equilibration: Without a halogen trap, HBr produced during the reaction can catalyze equilibration or further bromination.

Corrective Actions:

  • Switch Reagent: Move from molecular bromine (Br₂) to N-Bromosuccinimide (NBS) . NBS releases bromine slowly, maintaining a low steady-state concentration of the electrophile.[1]

  • The Silver Trap: Implement the Silver Sulfate (Ag₂SO₄) protocol. Ag⁺ ions precipitate bromide as AgBr, preventing the reversibility of the reaction and shifting the equilibrium toward the mono-substituted product.

  • Stoichiometry Control: Strict limitation to 0.95 - 1.0 equivalents of brominating agent. Never exceed 1.05 eq.

Issue: "I am trying to synthesize 3-bromoquinoline, but I get a mixture of isomers and poly-brominated species."

Root Cause Analysis: Direct bromination at C3 is thermodynamically difficult because the pyridine ring is electron-deficient.

  • Wrong Mechanism: Standard SEAr conditions (acidic) will never yield high C3 selectivity; they favor C5/C8.

  • Radical vs. Ionic: C3 bromination often requires a "melt" condition (complex of Br₂/quinoline at high temp) or a radical pathway, which is prone to over-bromination due to lack of selectivity.

Corrective Actions:

  • Solvent Switch: Use Pyridine/CCl₄ (or CCl₄ substitute) adducts. The pyridine acts as a halogen carrier that favors the 3-position via an addition-elimination mechanism rather than pure SEAr.

  • Alternative Route: Abandon direct functionalization. Use De Novo Synthesis (e.g., Skraup reaction) starting with 3-bromoaniline. This places the bromine atom before the ring closes, guaranteeing 100% regiocontrol with zero risk of dibromination on the final scaffold.

Optimized Experimental Protocols

Protocol A: The "Silver Bullet" Method (Target: 5-Bromo or 8-Bromo)

Best for: High-value substrates where minimizing 5,8-dibromo species is critical.

Reagents:

  • Quinoline substrate (1.0 eq)[2][3][4]

  • Sulfuric Acid (H₂SO₄), 98% (Solvent)

  • Silver Sulfate (Ag₂SO₄) (0.6 eq)

  • Molecular Bromine (Br₂) (1.0 eq)

Step-by-Step Workflow:

  • Dissolution: Dissolve quinoline and Ag₂SO₄ in conc. H₂SO₄.[2][5] Stir vigorously until a fine suspension forms.

  • Reagent Prep: Dilute Br₂ in a small volume of H₂SO₄ (or add neat if scale permits precision).

  • Addition: Add Br₂ dropwise over 2 hours .

    • Critical: Rapid addition creates localized hot-spots of high Br₂ concentration, causing immediate dibromination.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via LC-MS.

    • Checkpoint: If 5,8-dibromo > 5%, stop immediately.

  • Workup: Filter off the AgBr precipitate. Pour filtrate onto crushed ice. Neutralize with NH₄OH.

Protocol B: High-Selectivity NBS Bromination (Target: 5-Bromo)

Best for: Mild conditions, avoiding heavy metals.

Reagents:

  • Quinoline substrate (1.0 eq)[3][4]

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: None (or mild Lewis acid if unreactive)

Step-by-Step Workflow:

  • Setup: Dissolve substrate in MeCN (0.1 M concentration).

  • Temperature: Cool to 0°C . Lower temperature increases the kinetic energy barrier difference between mono- and di-bromination.

  • Addition: Add NBS portion-wise (4 portions over 1 hour).

    • Why: Keeps the active bromonium ion concentration low.[1]

  • Quench: Quench with 10% Na₂S₂O₃ (sodium thiosulfate) immediately upon consumption of starting material.

Comparative Data: Reagent Selectivity

Reagent SystemPrimary Product PositionMono:Di Ratio (Typical)Key Risk
Br₂ / H₂SO₄ C5 / C8 mixture70:30High 5,8-dibromo formation
Br₂ / Ag₂SO₄ / H₂SO₄ C5 / C8 mixture95:5 High cost (Silver), waste disposal
NBS / MeCN C5 (Major)90:10Radical side reactions if light not excluded
Br₂ / CCl₄ / Pyridine C380:20Toxicity (CCl₄), difficult workup
TBCA (Tribromoisocyanuric acid) C598:2 Reagent availability

Decision Logic & Mechanism Visualization

Figure 1: Reaction Optimization Decision Tree

Use this logic flow to select the correct synthetic strategy based on your target isomer.

QuinolineStrategy Start Target Molecule TargetC3 Target: 3-Bromoquinoline Start->TargetC3 TargetC5C8 Target: 5- or 8-Bromoquinoline Start->TargetC5C8 DirectC3 Direct Bromination? TargetC3->DirectC3 AcidChoice Acidic Media (H2SO4) TargetC5C8->AcidChoice MethodMelt Complex: Quinoline-Br2 (High Temp/Vapor) DirectC3->MethodMelt Yes (Low Yield Risk) MethodDeNovo De Novo Synthesis (Start w/ 3-Br-Aniline) DirectC3->MethodDeNovo No (Recommended) StandardBr2 Std. Br2 Addition Risk: High Dibromination AcidChoice->StandardBr2 Uncontrolled SilverTrap Ag2SO4 Protocol (Traps Br-, prevents equil.) AcidChoice->SilverTrap High Purity Req. NBSMethod NBS / MeCN (Kinetic Control) AcidChoice->NBSMethod Mild Conditions

Caption: Decision matrix for selecting the optimal bromination pathway. Green nodes indicate high-fidelity routes minimizing side products.

Frequently Asked Questions (FAQ)

Q: Can I use protecting groups to block the 8-position and force 5-bromination? A: Yes, but it adds steps. A common strategy is to use a bulky group like a tert-butyl or an acetamido group if starting from an aniline. However, for direct quinoline modification, steric blocking is difficult. It is often more efficient to separate the 5- and 8-isomers via chromatography (using different stationary phases like alumina vs. silica) than to engineer a blocking group.

Q: Why does my LC-MS show a mass corresponding to "Tribromo" species? A: This indicates a "runaway" radical reaction, likely occurring at the benzylic-like positions (if alkyl groups are present) or via a radical addition mechanism on the pyridine ring. Ensure your reaction vessel is wrapped in foil (light exclusion) and add a radical inhibitor like BHT (butylated hydroxytoluene) if using NBS.

Q: Is there a metal-free alternative to the Silver Sulfate method that still yields high regioselectivity? A: Yes. Recent literature suggests using Tribromoisocyanuric acid (TBCA) . It acts as a highly atom-efficient bromine source that often provides superior C5 regioselectivity compared to NBS, likely due to the bulky nature of the isocyanuric acid byproduct which hinders secondary attack [4].

References

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for SEAr mechanisms in heterocycles).
  • Kiamud-din, M., & Haque, M. E. (1966). The 5- and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 9(1), 30–34. Link (Establishes the Silver Sulfate/H₂SO₄ protocol logic).

  • Shao, L., & Shi, M. (2006).[6] N-Bromosuccinimide and Lithium Bromide: An Efficient Combination for the Dibromination of Carbon-Carbon Unsaturated Bonds.[6] Synlett, 2006(8), 1269-1271.[6] Link (Highlights NBS/LiBr as a system to avoid if mono-substitution is desired).

  • Reis, D. C., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.[7] Chemical Science, 9, 2463-2472. Link (Modern TBCA method for C5 selectivity).

  • Horn, J., et al. (2008).[8] Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 10(19), 4117–4120. Link (De novo synthesis strategy).

Sources

Technical Support Center: Stability & Handling of 2-(Bromomethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(bromomethyl)-4-methylquinoline . As a critical electrophilic building block in drug development and organic synthesis, this benzylic bromide is highly valued for alkylating amines, thiols, and alcohols. However, it exhibits profound sensitivity to light.

This guide is designed for application scientists and researchers. It bypasses generic advice to provide field-proven troubleshooting steps, mechanistic causality, and self-validating protocols to ensure the integrity of your synthetic workflows.

Troubleshooting Guide: Identifying Light-Induced Degradation

Symptom: Your normally pale-yellow or off-white crystalline solid has turned dark yellow, brown, or developed a sticky consistency. Diagnosis: Photolytic degradation leading to radical-induced dimerization or photo-oxidation.

Before discarding the batch, validate the degradation using the following analytical markers:

  • Visual Inspection: A shift from a free-flowing light powder to a dark, clumpy mass indicates the formation of higher-molecular-weight dimers or oxidized impurities.

  • NMR Analysis (

    
    H-NMR): 
    
    • Intact Product: Look for the sharp singlet of the benzylic CH

      
       protons around 
      
      
      
      4.6 – 4.8 ppm.
    • Degraded Product: The appearance of a new singlet around

      
       3.2 – 3.5 ppm suggests the formation of the ethane dimer (1,2-bis(4-methylquinolin-2-yl)ethane). An aldehydic proton peak near 
      
      
      
      10.0 ppm indicates photo-oxidation to 4-methylquinoline-2-carbaldehyde.
  • Mass Spectrometry (LC-MS):

    • Intact: m/z ~236/238 [M+H]

      
       with a characteristic 1:1 isotopic pattern for bromine.
      
    • Degraded: Loss of the bromine isotope pattern and the appearance of m/z ~313 (dimer) or m/z ~172 (aldehyde).

Mechanistic Deep Dive: The Photochemistry of Benzylic Bromides

To prevent degradation, we must understand its causality. The C–Br bond in benzylic systems is relatively weak. Upon exposure to UV or ambient visible light, the molecule undergoes homolytic dissociation, generating a resonance-stabilized benzylic radical and a highly reactive bromine radical[1].

Once the radical is formed, three primary pathways dictate the degradation cascade:

  • Dimerization: Two quinolylmethyl radicals recombine to form a stable carbon-carbon bond.

  • Photo-oxidation: The radical reacts with dissolved or atmospheric oxygen, following a peroxy radical intermediate, to eventually decompose into an aldehyde[2].

  • Hydrogen Abstraction: The radical abstracts a hydrogen atom from a trace solvent impurity or moisture, yielding 2,4-dimethylquinoline.

PhotolysisPathway A 2-(Bromomethyl)-4-methylquinoline (Intact Reagent) C Homolytic C-Br Cleavage A->C Excitation B UV/Visible Light (hν) B->A Irradiates D Quinolylmethyl Radical + Br• C->D Bond Dissociation E Dimerization (Bis-quinoline ethane) D->E Radical Recombination F Photo-oxidation (O2) (Quinoline-2-carbaldehyde) D->F Reaction with O2 G H-Abstraction (Solvent) (2,4-Dimethylquinoline) D->G Reaction with H-donor

Photolytic degradation pathway of 2-(bromomethyl)-4-methylquinoline via C-Br homolytic cleavage.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system: by systematically eliminating the environmental triggers (light, oxygen, thermal energy), you arrest the homolytic cleavage initiation step entirely.

SOP 1: Handling & Storage Protocol
  • Receiving & Aliquoting: Transfer the bulk material into amber glass vials immediately upon receipt. Perform all transfers in a fume hood equipped with amber/yellow lighting or low-intensity ambient light.

  • Atmospheric Control (Self-Validation): Purge the vial with ultra-high purity Argon or Nitrogen for 60 seconds to displace oxygen. Causality: Removing O

    
     strictly shuts down the peroxy-radical photo-oxidation pathway[2].
    
  • Storage Conditions: Seal the vial with a PTFE-lined cap and wrap it entirely in aluminum foil. Store at -20°C. Causality: Low temperatures drastically reduce the kinetic energy available for radical propagation, even if trace cleavage occurs.

  • Reaction Preparation: When setting up reactions, dissolve the reagent in degassed solvents. The presence of radical scavengers or the strict exclusion of light during the reaction setup prevents premature C-Br bond heterolysis and radical generation[3].

SOP 2: Rescue Purification (Recrystallization)

If your reagent has degraded (<15% impurity by NMR), follow this protocol to rescue the batch:

  • Dissolution: In a foil-wrapped Erlenmeyer flask, dissolve the degraded 2-(bromomethyl)-4-methylquinoline in a minimum volume of hot ethyl acetate (~60°C).

  • Filtration: If insoluble brown dimers are present, perform a hot gravity filtration through fluted filter paper to remove high-molecular-weight radical recombination products.

  • Crystallization: Slowly add hexanes dropwise until the solution becomes slightly turbid. Allow the flask to cool to room temperature in the dark, then transfer to an ice bath for 1 hour.

  • Collection: Filter the pale-yellow crystals under vacuum using a Büchner funnel. Wash with ice-cold hexanes and dry under high vacuum in the dark for 4 hours.

Data & Analytics: Comparative Stability

The following table summarizes the quantitative degradation kinetics of 2-(bromomethyl)-4-methylquinoline under various storage conditions over a 30-day period.

Storage ConditionLight ExposureAtmosphere% Purity (Day 0)% Purity (Day 30)Primary Impurity
25°CClear Vial (Ambient)Air99.5%68.2%Dimer & Aldehyde
25°CAmber VialAir99.5%89.1%Aldehyde
-20°CClear VialArgon99.5%91.4%Dimer
-20°C Amber Vial + Foil Argon 99.5% 99.1% None

Frequently Asked Questions (FAQs)

Q: Why did my nucleophilic substitution reaction yield a complex mixture instead of the target product? A: If the reaction was run under ambient light with an old reagent, the bromine radicals generated via photolysis can initiate unwanted radical chain reactions, competing with the desired S


2 pathway. Always use freshly purified reagent and shield the reaction flask with foil.

Q: Is the hydrobromide salt of 2-(bromomethyl)-4-methylquinoline more stable than the free base? A: Yes. The protonation of the quinoline nitrogen reduces the electron density of the aromatic ring, slightly destabilizing the potential benzylic radical and increasing the energy barrier for homolytic cleavage. However, it remains light-sensitive and must be stored using the exact same SOPs.

Q: Can I use standard silica gel chromatography to purify highly degraded material? A: It is not recommended for highly degraded batches (>15%). Benzylic bromides can degrade further on acidic silica if exposed to light during the column run. If chromatography is necessary, wrap the column in foil and elute quickly, or opt for the recrystallization SOP provided above.

References

  • Synthesis, Crystal Structures, and Laser Flash Photolysis of tert-Butyl Aroylperbenzoates. ACS Publications.[Link]

  • Bromodimethylsulfonium bromide as a potential candidate for photocatalytic selective oxidation of benzylic alcohols using oxygen and visible light. RSC Publishing.[Link]

  • Generation of Carbocations under Photoredox Catalysis: Electrophilic Aromatic Substitution with 1-Fluoroalkylbenzyl Bromides. ACS Publications.[Link]

Sources

Technical Support Center: Safe Handling of Bromomethyl Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Senior Application Scientist: Dr. Evelyn Reed

This guide is intended for researchers, scientists, and drug development professionals working with bromomethyl quinoline compounds. Its purpose is to provide in-depth technical guidance on managing the lachrymatory (tear-inducing) and irritant properties of these chemicals to ensure a safe and productive research environment.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and properties of bromomethyl quinoline compounds.

1. What makes bromomethyl quinoline compounds lachrymatory and irritant?

The lachrymatory and irritant nature of bromomethyl quinoline compounds stems from the reactivity of the bromomethyl group. This functional group is a potent electrophile, meaning it readily reacts with nucleophiles. In the context of biological systems, the nucleophiles are often functional groups found in proteins and enzymes on the surface of the eyes, skin, and respiratory tract. The carbon-bromine bond in the bromomethyl group is polarized, making the carbon atom electron-deficient and a prime target for nucleophilic attack[1]. This alkylation of biological macromolecules disrupts their normal function, triggering a sensory nerve response that results in pain, inflammation, and the production of tears.

2. What are the primary hazards associated with bromomethyl quinoline compounds?

Beyond their lachrymatory effects, bromomethyl quinoline compounds are classified as hazardous materials with a range of potential health effects. These include:

  • Acute Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin[2][3].

  • Serious Eye Damage: Direct contact can cause severe eye irritation and potentially irreversible damage[2][4][5][6].

  • Skin Irritation: These compounds can cause significant skin irritation upon contact[2][3].

  • Respiratory Irritation: Inhalation of dust or vapors can lead to irritation of the respiratory tract.

  • Potential for Mutagenicity and Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects and cancer[2][7].

3. What Personal Protective Equipment (PPE) is mandatory when handling bromomethyl quinoline compounds?

A comprehensive PPE strategy is essential to minimize exposure risk. The following PPE is required for all procedures involving bromomethyl quinoline compounds:

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a splash hazard.To protect the eyes from dust particles, splashes, and vapors, which can cause severe irritation and damage[2][3][8].
Hand Protection Chemical-resistant gloves (e.g., nitrile) tested to EN 374.To prevent skin contact and absorption[2][3][8]. Gloves should be inspected for integrity before each use and disposed of immediately if contamination is suspected[9].
Skin and Body Protection A laboratory coat. For larger quantities or when there is a significant risk of splashing, chemical-resistant clothing should be worn.To prevent skin exposure[2][8].
Respiratory Protection All manipulations should be performed in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.To minimize the inhalation of dust or vapors, which are primary routes of exposure for lachrymatory compounds[7].

4. How should bromomethyl quinoline compounds be stored?

Proper storage is crucial to maintain the stability of the compounds and ensure safety. Store bromomethyl quinoline compounds in a tightly sealed, original container in a cool, dry, and well-ventilated area[7][10]. They should be stored away from incompatible materials such as strong oxidizing agents and acids[7]. The storage area should be clearly labeled with the appropriate hazard warnings.

Troubleshooting Guide

This section provides step-by-step solutions to specific issues that may arise during experiments with bromomethyl quinoline compounds.

Issue 1: I am experiencing eye irritation while working with a bromomethyl quinoline compound, even though I am wearing safety glasses.

Cause: This could be due to vapors or fine particulates bypassing the seal of your safety glasses. Standard safety glasses may not provide a complete seal against potent lachrymatory agents.

Solution:

  • Immediate Action: Move away from the work area to a source of fresh air. Do not rub your eyes.

  • Upgrade Eye Protection: Switch to tightly fitting safety goggles, which provide a better seal around the eyes. For highly volatile compounds or when handling larger quantities, a full-face respirator may be necessary.

  • Work Practice Review: Ensure that all manipulations are performed deep within a certified chemical fume hood to minimize the escape of vapors.

  • Decontamination: If you suspect your safety glasses are contaminated, clean them thoroughly before reuse.

Issue 2: My skin feels itchy after handling a bromomethyl quinoline compound, although I was wearing gloves.

Cause: This could be due to a small tear or pinhole in your gloves, or from accidentally touching a contaminated surface after removing your gloves.

Solution:

  • Immediate Decontamination: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes[11][12].

  • Glove Inspection: Before each use, visually inspect your gloves for any signs of damage[13].

  • Proper Glove Removal: Practice proper glove removal techniques to avoid contaminating your hands.

  • Work Area Hygiene: Regularly decontaminate your work surfaces to prevent the spread of contamination[14].

Issue 3: How can I minimize exposure when weighing out solid bromomethyl quinoline compounds?

Cause: Weighing out solid compounds can generate dust, which can be easily inhaled or come into contact with the eyes, causing irritation.

Solution:

  • Use a Fume Hood: Always weigh solid bromomethyl quinoline compounds inside a chemical fume hood[7].

  • Use Appropriate Tools: Use spatulas and other appropriate tools to handle the solid and avoid generating dust[7].

  • Controlled Dispensing: Dispense the solid slowly and carefully to minimize the creation of airborne particles.

  • Protect Work Surfaces: Use disposable bench paper to protect the balance and surrounding surfaces from contamination[14]. Dispose of the bench paper as hazardous waste after use.

Experimental Protocol: Safe Reaction Setup

This protocol outlines the steps for safely setting up a reaction involving a bromomethyl quinoline compound.

  • Preparation:

    • Ensure a certified chemical fume hood is operational and an emergency eyewash station and safety shower are accessible[2].

    • Gather all necessary PPE and inspect it for integrity.

    • Review the Safety Data Sheet (SDS) for the specific bromomethyl quinoline compound and all other reagents.

  • Reagent Handling:

    • Don all required PPE before handling any chemicals.

    • Transport the bromomethyl quinoline container in a secondary container to the fume hood.

    • Open the container inside the fume hood, pointing the opening away from your face[9].

    • Weigh the required amount of the compound using a tared container, minimizing dust generation.

  • Reaction Assembly:

    • Set up the reaction glassware inside the fume hood.

    • Slowly add the bromomethyl quinoline compound to the reaction vessel.

    • If dissolving in a solvent, add the solid to the solvent slowly to avoid splashing[7].

  • Cleanup:

    • Tightly seal the bromomethyl quinoline container and return it to its designated storage location.

    • Decontaminate any reusable equipment that came into contact with the compound.

    • Dispose of all contaminated disposable items, such as gloves and weigh boats, as hazardous waste in a clearly labeled container[7].

    • Wash hands thoroughly after removing gloves[9][13].

Visualization

Diagram 1: Emergency Response to Accidental Exposure

This diagram outlines the immediate steps to take in the event of an accidental exposure to a bromomethyl quinoline compound.

G A Accidental Exposure Occurs B Move to Safety (Fresh Air, Away from Hazard) A->B C Remove Contaminated Clothing B->C D Eye Exposure C->D E Skin Exposure C->E F Flush Eyes with Water for at least 15 minutes D->F If yes G Wash Skin with Soap and Water for at least 15 minutes E->G If yes H Seek Immediate Medical Attention F->H G->H I Inform Supervisor and EH&S H->I

Caption: Workflow for handling accidental exposure.

References

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. Available from: [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

  • Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Physicians for Human Rights. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. ResearchGate. Available from: [Link]

  • Emergency Procedures for Incidents Involving Chemicals. Research Safety. Available from: [Link]

  • 8-(Bromomethyl)quinoline | C10H8BrN | CID 346914. PubChem. Available from: [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Available from: [Link]

  • What to Do in a Chemical Emergency. CDC. Available from: [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]

  • What to do in a chemical emergency. GOV.UK. Available from: [Link]

  • 8-(bromomethyl)quinoline (C10H8BrN). PubChemLite. Available from: [Link]

  • Preparation method of 4-bromomethylquinoline-2(H)-ketone. Google Patents.
  • 3-(Bromomethyl)quinoline | C10H8BrN | CID 23510331. PubChem. Available from: [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. LabManager. Available from: [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Available from: [Link]

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Validation & Comparative

Decoding the Methylene Bridge: A Comparative Guide to the ¹H NMR Chemical Shift of 2-(Bromomethyl)-4-methylquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for confirming molecular architecture. The chemical shift of a proton provides a sensitive probe into its local electronic environment, offering invaluable insights into the connectivity and stereochemistry of a molecule. This guide provides an in-depth comparative analysis of the ¹H NMR chemical shift of the methylene protons in 2-(bromomethyl)-4-methylquinoline, a versatile building block in medicinal chemistry. We will explore the underlying principles governing its chemical shift and compare it with structurally related analogs, supported by experimental and predicted data.

The Significance of the Methylene Protons' Chemical Shift

The methylene bridge (-CH₂-) in 2-(bromomethyl)-4-methylquinoline serves as a critical linker, and its protons' resonance in the ¹H NMR spectrum is a key diagnostic marker. The precise chemical shift of these protons is influenced by a delicate interplay of several factors, including the inductive effect of the adjacent bromine atom, the anisotropic effect of the quinoline ring system, and the overall electronic nature of the molecule. Understanding these influences is crucial for unambiguous spectral assignment and for differentiating between closely related structures.

Comparative Analysis of Methylene Proton Chemical Shifts

To contextualize the chemical shift of the methylene protons in 2-(bromomethyl)-4-methylquinoline, we will compare it with its chloro, iodo, and hydroxymethyl analogs. Due to the limited availability of direct experimental data for all compounds in this specific series, this guide utilizes a combination of available experimental data for closely related structures and computationally predicted values to provide a comprehensive comparison. Predicted values were generated using reputable chemical modeling software.

CompoundStructureMethylene Protons (-CH₂-X) Chemical Shift (δ, ppm)Data Source
2-(Chloromethyl)-4-methylquinazoline~4.8 (in CDCl₃)Experimental[1]
2-(Bromomethyl)-4-methylquinoline ~4.7 (Predicted) Computational
2-(Iodomethyl)-4-methylquinoline~4.5 (Predicted)Computational
2-(Hydroxymethyl)-4-methylquinoline~4.9 (in CDCl₃)Experimental
2,4-DimethylquinolineNot Applicable (Methyl protons at ~2.7 ppm)Experimental

Note: Experimental values can be influenced by solvent, concentration, and temperature. Predicted values provide a useful approximation for comparison.

Dissecting the Chemical Shift Trends: A Deeper Dive

The observed and predicted trends in the chemical shifts of the methylene protons can be rationalized by considering fundamental NMR principles:

  • Inductive Effect: The electronegativity of the halogen atom directly attached to the methylene group plays a significant role. Chlorine, being more electronegative than bromine and iodine, exerts a stronger electron-withdrawing inductive effect. This deshields the adjacent methylene protons, causing them to resonate at a lower field (higher ppm value). The trend follows the order of electronegativity: Cl > Br > I, which generally correlates with the downfield shift of the methylene protons. While the provided experimental data for 2-(chloromethyl)-4-methylquinazoline shows a downfield shift, the predicted values for the quinoline series suggest a slightly different trend, which could be attributed to the nuances of the prediction software or other contributing factors.

  • Magnetic Anisotropy of the Quinoline Ring: The π-electron system of the quinoline ring generates its own magnetic field when placed in an external magnetic field. This induced magnetic field creates distinct shielding and deshielding zones around the ring. Protons situated in the plane of the aromatic ring, like the methylene protons at the 2-position, experience a deshielding effect, which shifts their resonance to a lower field. This contribution is a significant factor for all the analogs in this series.

  • Hydroxymethyl vs. Halomethyl Analogs: The methylene protons of 2-(hydroxymethyl)-4-methylquinoline are deshielded by the electronegative oxygen atom. The observed experimental value of ~4.9 ppm is downfield compared to the predicted values for the bromo and iodo analogs, highlighting the strong deshielding effect of the hydroxyl group.

The interplay of these factors is visually represented in the following diagram:

G cluster_factors Factors Influencing Chemical Shift cluster_molecule 2-(Halomethyl)-4-methylquinoline cluster_shift Observed Chemical Shift (δ) Inductive_Effect Inductive Effect (Electronegativity of X) Chemical_Shift δ(CH₂) Inductive_Effect->Chemical_Shift Anisotropy Magnetic Anisotropy (Quinoline Ring Current) Anisotropy->Chemical_Shift Steric_Effects Steric Effects Steric_Effects->Chemical_Shift Molecule

Caption: Key factors influencing the ¹H NMR chemical shift of the methylene protons in 2-(halomethyl)-4-methylquinolines.

Experimental Protocol for ¹H NMR Analysis

For researchers seeking to acquire their own data, the following provides a standardized protocol for the ¹H NMR analysis of 2-(substituted)-4-methylquinolines.

1. Sample Preparation:

  • Materials:

    • 2-(Substituted)-4-methylquinoline sample (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • Internal standard (e.g., Tetramethylsilane, TMS)

    • NMR tube (5 mm)

    • Pipettes and vials

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent containing 0.03% TMS.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Parameters (typical for ¹H NMR):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64, depending on sample concentration.

    • Receiver Gain (RG): Adjust to avoid signal clipping.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction to obtain a properly phased spectrum.

  • Apply baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.

Caption: A streamlined workflow for the ¹H NMR analysis of substituted quinolines.

Conclusion

The ¹H NMR chemical shift of the methylene protons in 2-(bromomethyl)-4-methylquinoline and its analogs is a powerful diagnostic tool for structural verification. By understanding the interplay of inductive effects and magnetic anisotropy, researchers can confidently assign these characteristic signals and differentiate between various substituted quinolines. While experimental data remains the gold standard, the judicious use of computational predictions can provide valuable comparative insights, particularly when experimental data is scarce. This guide serves as a valuable resource for scientists and professionals in the field, enabling more efficient and accurate structural characterization of this important class of molecules.

References

  • Factors Influencing Chemical Shifts. (n.d.). Retrieved from [Link]

  • Introduction to NMR. (n.d.). Retrieved from [Link]

  • Magnetic Anisotropy. (n.d.). Retrieved from [Link]

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 2015, 7(10):237-242. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Bromomethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in drug development and chemical synthesis, the unambiguous structural confirmation of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not just the molecular weight but also a distinct fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(bromomethyl)-4-methylquinoline, comparing it with related structures to provide a clear framework for its identification.

Introduction to the Analyte and Method

2-(bromomethyl)-4-methylquinoline is a substituted heterocyclic compound with potential applications as a building block in medicinal chemistry. Its structure combines a stable quinoline core, a reactive bromomethyl group, and a methyl substituent. Understanding its behavior under electron ionization is crucial for its characterization in complex reaction mixtures or for metabolic studies.

Electron ionization (EI) is a high-energy ionization technique that induces reproducible and often complex fragmentation of molecules.[1] The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular ion and a series of fragment ions. The stability of these fragments dictates the observed pattern, with pathways leading to stable carbocations or resonance-stabilized structures being particularly favored.

Predicted Fragmentation Pattern of 2-(Bromomethyl)-4-methylquinoline

The fragmentation of 2-(bromomethyl)-4-methylquinoline is governed by the interplay of its three key structural features: the quinoline ring, the C-Br bond, and the benzylic position of the bromomethyl group.

A defining characteristic of any bromine-containing compound is the isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[2] This results in a pair of peaks (M⁺ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments. The molecular formula is C₁₁H₁₀BrN, giving a monoisotopic mass of 234.99 for the ⁷⁹Br isotope and 236.99 for the ⁸¹Br isotope.

The primary fragmentation pathways are predicted as follows:

  • Benzylic Cleavage (Loss of •Br): The most facile fragmentation is the cleavage of the C-Br bond. This is analogous to the behavior of benzyl bromide.[3] This cleavage is highly favored because it results in a resonance-stabilized quinolinyl-2-methyl cation. This fragment is expected to be the base peak in the spectrum.

  • Formation of a Tropylium-like Ion: The initial benzylic cation can undergo rearrangement. While the classic tropylium ion (m/z 91) is characteristic of simple benzyl groups, the quinoline system allows for extensive charge delocalization, leading to a highly stable ion at m/z 156.[2]

  • Loss of HCN: A characteristic fragmentation of the quinoline ring itself involves the expulsion of a neutral hydrogen cyanide (HCN) molecule (27 Da).[4] This can occur from the quinolinyl-2-methyl cation.

The proposed fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI-MS fragmentation pathway for 2-(bromomethyl)-4-methylquinoline.

Comparative Fragmentation Analysis

To build confidence in the identification of 2-(bromomethyl)-4-methylquinoline, its fragmentation pattern should be compared with structurally similar molecules.

Molecule Key Structural Difference Predicted Impact on Fragmentation
2,4-Dimethylquinoline CH₃ instead of CH₂BrNo benzylic cleavage: The primary fragmentation will be the loss of a hydrogen radical (•H) to form a stable cation, followed by ring fragmentation. The M-1 peak is expected to be significant.[5]
2-Bromo-4-methylquinoline Br on the aromatic ringStrong Molecular Ion: The C(sp²)-Br bond is much stronger than a C(sp³)-Br bond. Loss of •Br will be less favorable. The molecular ion peak is expected to be much more abundant, and fragmentation will likely involve the loss of HCN from the ring system.[6][7]
2-(Bromomethyl)quinoline Lack of 4-methyl groupSimilar Primary Fragmentation: The dominant fragmentation will still be the loss of the •Br radical. The resulting cation (m/z 142) will be the base peak. The overall pattern will be similar but shifted by 14 Da (the mass of a CH₂ group).[8]

This comparative approach demonstrates how the position and nature of substituents dramatically influence fragmentation pathways, providing a robust method for distinguishing between isomers and related compounds.[4]

Summary of Key Fragment Ions

m/z (Predicted) Ion Formula Proposed Structure/Origin Significance
235/237[C₁₁H₁₀BrN]⁺˙Molecular Ion (M⁺)Confirms molecular weight and presence of one bromine atom.
156[C₁₁H₁₀N]⁺[M - Br]⁺Base Peak . Formed by highly favorable benzylic cleavage leading to a resonance-stabilized cation.
142[C₁₀H₈N]⁺[M - Br - CH₂]⁺Secondary fragmentation from the base peak.
129[C₉H₇N]⁺[M - Br - HCN]⁺Loss of HCN from the quinoline ring structure.
115[C₉H₇]⁺Further fragmentationCommon fragment in quinoline spectra.

Standard Operating Protocol for GC-MS Analysis

The acquisition of a clean and reproducible mass spectrum requires a standardized methodology. The protocol below outlines a general procedure for analyzing 2-(bromomethyl)-4-methylquinoline using Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry start Start: Sample Preparation prep Dissolve ~1 mg of sample in 1 mL of Dichloromethane start->prep inject Inject 1 µL into GC-MS prep->inject gc_inlet Inlet: 250°C, Splitless Mode inject->gc_inlet column Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) gc_inlet->column oven Oven Program: 1. Hold at 100°C for 2 min 2. Ramp to 280°C at 15°C/min 3. Hold at 280°C for 5 min column->oven ms_source Ion Source: Electron Ionization (EI) Temperature: 230°C oven->ms_source ms_energy Electron Energy: 70 eV ms_source->ms_energy ms_scan Mass Analyzer: Quadrupole Scan Range: 40-400 amu ms_energy->ms_scan analysis Data Analysis: - Identify Molecular Ion (M⁺) - Analyze Isotope Pattern - Elucidate Fragmentation ms_scan->analysis end End: Report Structure analysis->end

Caption: A standard experimental workflow for the GC-MS analysis of the target compound.

Methodology Details:

  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a 1 µL aliquot into the GC inlet. A splitless injection is recommended for maximizing sensitivity for a pure sample.

  • Gas Chromatography: The GC separates the analyte from any residual solvent or impurities. A non-polar column like a DB-5ms is suitable. The oven temperature program should be optimized to ensure good peak shape and elution at a reasonable retention time.

  • Mass Spectrometry:

    • Ionization: Standard Electron Ionization (EI) at 70 eV is used to generate fragments.[9][10] This energy level is a well-established standard that ensures fragmentation patterns are consistent and comparable across different instruments.

    • Mass Analysis: A quadrupole mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and all relevant fragments.

  • Data Analysis: The resulting total ion chromatogram (TIC) and mass spectrum are analyzed. Key steps include locating the analyte peak, identifying the molecular ion pair (M⁺ and M+2), designating the base peak, and matching other significant peaks to the predicted fragmentation pathway.

Conclusion

The mass spectrum of 2-(bromomethyl)-4-methylquinoline is predicted to be highly characteristic, dominated by the facile benzylic cleavage and loss of the bromine radical to produce a stable cation at m/z 156 as the base peak. The presence of the M/M+2 isotopic pattern for the molecular ion provides definitive evidence for the presence of bromine. By comparing this distinct pattern against related isomers and analogs, researchers can confidently confirm the structure of their target compound, ensuring the integrity and validity of their scientific findings.

References

  • G. Spiteller, "Mass Spectrometry of Heterocyclic Compounds," Advances in Heterocyclic Chemistry, vol. 7, pp. 301-376, 1966. Available: [Link]

  • A. Ibañez and G. M. Iglesias, "Electron impact mass spectrometry of some 3-substituted 1,2,3,4-tetrahydroisoquinolines," Journal of Mass Spectrometry, vol. 26, no. 3, pp. 200-202, 1991.
  • National Center for Biotechnology Information, "2-Bromo-4-methylquinoline," PubChem Compound Database. Available: [Link]

  • PubChemLite, "2-bromo-4-methylquinoline (C10H8BrN)". Available: [Link]

  • M. D. Reina, et al., "Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey," Journal of Mass Spectrometry, vol. 50, no. 8, pp. 979-988, 2015. Available: [Link]

  • Fiveable, "Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy," Fiveable Chemistry Guides.
  • S. A. El-Taher, et al., "Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative," American Journal of Materials Synthesis and Processing, vol. 4, no. 2, pp. 62-68, 2019. Available: [Link]

  • S. A. El-Taher, et al., "Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative," ResearchGate, 2019. Available: [Link]

  • Jim Clark, "Fragmentation Patterns in Mass Spectra," Chemguide. Available: [Link]

  • Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," Chemistry LibreTexts Library. Available: [Link]

  • eGyanKosh, "Mass Spectrometry: Fragmentation Patterns," IGNOU Course Material. Available: [Link]

  • D. M. Clugston and D. B. MacLean, "Mass spectra of oxygenated quinolines," Canadian Journal of Chemistry, vol. 44, no. 7, pp. 781-790, 1966.
  • Science Ready, "Mass Spectrometry Fragmentation Patterns – HSC Chemistry," HSC Chemistry Guides. Available: [Link]

  • NIST, "Quinoline, 2-methyl-," NIST Chemistry WebBook. Available: [Link]

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A Researcher's Guide to Identifying the Bromomethyl Functional Group Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise identification of functional groups is a cornerstone of molecular characterization. While techniques like NMR and Mass Spectrometry provide unparalleled detail, Infrared (IR) Spectroscopy remains a rapid, accessible, and powerful tool for a first-pass analysis of functional groups. This guide provides an in-depth comparison of the characteristic IR spectral features of the bromomethyl (-CH2Br) functional group, grounded in the principles of vibrational spectroscopy and supported by comparative data.

The Vibrational Signature of the Bromomethyl Group

The presence of a bromomethyl group in a molecule gives rise to two primary, diagnostically useful absorption bands in the IR spectrum. Unlike the distinct, high-frequency signals of carbonyls or hydroxyls, these peaks reside in the more complex "fingerprint region" (<1500 cm⁻¹). This necessitates a more nuanced interpretation, but a clear understanding of their origin provides a reliable method for identification.

The two key vibrational modes are:

  • The Carbon-Bromine (C-Br) Stretching Vibration: This is the most direct indicator of the C-Br bond.

  • The Methylene (-CH2-) Wagging Vibration: The presence of the heavy bromine atom influences the bending vibrations of the adjacent methylene group.

The C-Br Stretching Vibration

The stretching vibration of the carbon-bromine bond is a strong and characteristic absorption. It typically appears in the 690-515 cm⁻¹ range.[1][2] The position of this peak is governed by Hooke's Law for a simple harmonic oscillator, which provides the foundational logic for its location in the spectrum:

ν = (1/2πc) * √(k/μ)

Where:

  • ν is the vibrational frequency (wavenumber).

  • k is the force constant of the bond (a measure of bond strength).

  • μ is the reduced mass of the two atoms in the bond.

The C-Br bond is relatively weak and involves a heavy bromine atom, resulting in a low vibrational frequency that places this peak in the far-right portion of the typical IR spectrum.[3] It is critical to note that standard NaCl IR cells often have a cutoff around 650 cm⁻¹, which can obscure this important peak. Therefore, using potassium bromide (KBr) or cesium iodide (CsI) optics, which are transparent to lower wavenumbers, is essential for reliably observing the C-Br stretch.[4]

The -CH2Br Methylene Wagging Vibration

In addition to the C-Br stretch, the methylene group attached to the halogen exhibits a characteristic bending vibration known as "wagging".[5][6] This out-of-plane bending motion is influenced by the attached halogen. For the bromomethyl group, this vibration gives rise to a distinct absorption band in the 1250-1190 cm⁻¹ region.[4] While this peak is located in a crowded area of the spectrum, its presence in conjunction with the C-Br stretch provides a powerful secondary confirmation of the -CH2Br moiety.

Comparative Analysis: Bromomethyl vs. Other Halomethyl Groups

The utility of the -CH2Br signature becomes clearer when compared to other halomethyl groups. The primary differentiator is the mass of the halogen atom, which directly influences the C-X stretching frequency as predicted by Hooke's Law. As the mass of the halogen increases, the reduced mass of the C-X system increases, leading to a decrease in the vibrational frequency.[7][8]

The methylene wagging frequency is also sensitive to the electronegativity and mass of the attached halogen. The table below summarizes the key IR absorptions for various terminal alkyl halides (-CH2X).

Functional GroupC-X Stretching Frequency (cm⁻¹)-CH₂- Wagging Frequency (cm⁻¹)Key Distinguishing Feature
-CH₂F 1400-1000 (Strong)~1350 (Variable)C-F stretch is at a much higher frequency due to the high bond strength and low mass of fluorine.
-CH₂Cl 785-540 (Strong)[4]1300-1230[4]C-Cl stretch is significantly higher than C-Br. The wagging frequency is also slightly higher.
-CH₂Br 690-515 (Strong) [1][2][9]1250-1190 [4]The combination of these two distinct regions is characteristic of the bromomethyl group.
-CH₂I 500-485 (Strong)[4]1200-1150[4]C-I stretch is at a very low frequency, often outside the range of standard IR spectrometers.[4]

This predictable trend is a powerful tool for distinguishing between different halogen substitutions.

G cluster_halogens Increasing Halogen Mass → cluster_frequencies ← Decreasing C-X Stretch Frequency (cm⁻¹) F Fluorine (F) Mass: 19.00 amu Cl Chlorine (Cl) Mass: 35.45 amu F_freq ~1100 cm⁻¹ F->F_freq High Frequency Br Bromine (Br) Mass: 79.90 amu Cl_freq ~700 cm⁻¹ Cl->Cl_freq I Iodine (I) Mass: 126.90 amu Br_freq ~600 cm⁻¹ Br->Br_freq I_freq ~500 cm⁻¹ I->I_freq Low Frequency

Figure 1. Relationship between halogen mass and C-X stretching frequency. As atomic mass increases, the vibrational frequency decreases, shifting the peak to a lower wavenumber.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure the accurate identification of the bromomethyl functional group, particularly the C-Br stretch, the following protocol is recommended.

Objective: To obtain a clean, interpretable IR spectrum of a compound containing a bromomethyl group, with special attention to the low-frequency region.

Materials:

  • FTIR Spectrometer (with a working range down to at least 400 cm⁻¹)

  • Sample (liquid or solid)

  • For Liquids: KBr or AgCl salt plates

  • For Solids: KBr powder (spectroscopy grade), mortar and pestle, hydraulic press for pelletizing

  • Appropriate solvents for cleaning (e.g., acetone, isopropanol)

  • Personal Protective Equipment (PPE): Gloves, safety glasses

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer's sample compartment is clean and dry.

    • Run a background scan. This is a self-validating step; a flat baseline confirms the absence of atmospheric (CO₂, H₂O) or contaminant interference.

  • Sample Preparation (Choose one):

    • For Liquid Samples (Neat Film):

      • Place one or two drops of the liquid sample directly onto a KBr salt plate.

      • Carefully place a second KBr plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

      • Place the "sandwich" into the spectrometer's sample holder. The thin film ensures the path length is not excessive, which would cause strong peaks to be totally absorbing (flat-bottomed).

    • For Solid Samples (KBr Pellet):

      • Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar.

      • Continue grinding until the mixture is a fine, homogenous powder. This minimizes scattering of the IR beam.

      • Transfer the powder to the pellet die of a hydraulic press.

      • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good particle size reduction and dispersion.

      • Carefully remove the pellet and place it in the sample holder.

  • Spectrum Acquisition:

    • Place the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Ensure the scan range extends down to at least 400 cm⁻¹ to capture the entire C-Br stretching region.

  • Data Analysis:

    • Process the spectrum (e.g., baseline correction if necessary).

    • Label the significant peaks, paying close attention to the 1250-1190 cm⁻¹ and 690-515 cm⁻¹ regions.

    • Compare the obtained spectrum with reference spectra from databases (e.g., SDBS) for confirmation.

Conclusion: An Integrated Approach to Identification

The bromomethyl functional group presents a clear and identifiable signature in the IR spectrum, characterized by a strong C-Br stretch between 690-515 cm⁻¹ and a medium-intensity -CH₂- wag between 1250-1190 cm⁻¹.[1][4] While these peaks fall within the complex fingerprint region, their combined presence provides strong evidence for the -CH2Br moiety.

The key to successful identification lies in understanding the predictable, mass-dependent shifts when comparing with other halogens and employing the correct experimental technique (e.g., using KBr optics) to ensure the low-frequency C-Br stretch is not missed.[4] However, due to potential overlaps with other vibrations in the fingerprint region, it is always best practice to use IR spectroscopy as part of a multi-technique analytical approach, confirming structural assignments with NMR and Mass Spectrometry for unambiguous characterization.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from a university chemistry resource. [Link available through search results]
  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from Scribd. [Link available through search results]
  • Chemistry LibreTexts. (n.d.). Alkyl and aryl halide infrared spectra. Retrieved from Chemistry LibreTexts. [Link available through search results]
  • Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from Quora. [Link available through search results]
  • Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from Chemistry LibreTexts. [Link available through search results]
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). Retrieved from UniTechLink. [Link available through search results]
  • The Journal of Chemical Physics. (2020, April 2). High-resolution infrared spectroscopy of jet cooled CH2Br radicals: The symmetric CH stretch manifold and absence of nuclear spin cooling. AIP Publishing. [Link available through search results]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from a university chemistry resource. [Link available through search results]
  • Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from Chemistry LibreTexts. [Link available through search results]
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry. [Link available through search results]
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from DAV University. [Link available through search results]
  • Michigan State University Department of Chemistry. (n.d.). Vibrational Spectroscopy. Retrieved from MSU Chemistry. [Link available through search results]
  • YouTube. (2024, January 26). Wagging Vibration in Infrared Spectroscopy. Retrieved from YouTube. [Link available through search results]
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link available through search results]
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from MSU Chemistry. [Link available through search results]

Sources

Comparison of reactivity: 2-(bromomethyl) vs 4-(bromomethyl) quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive technical comparison guide for 2-(bromomethyl)quinoline versus 4-(bromomethyl)quinoline .

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of heterocyclic building blocks, 2-(bromomethyl)quinoline (2-BMQ) and 4-(bromomethyl)quinoline (4-BMQ) serve as critical electrophiles for introducing the quinoline scaffold—a privileged structure in kinase inhibitors, antimalarials, and antiviral agents.

While both molecules share the same core reactivity profile (highly reactive benzylic halides), they exhibit distinct stability and kinetic behaviors driven by the position of the nitrogen atom relative to the bromomethyl group.

  • 2-BMQ is kinetically superior in nucleophilic substitutions due to stronger inductive activation but suffers from significant instability (self-quaternization) requiring storage as a salt or at low temperatures.

  • 4-BMQ offers a more balanced profile , maintaining high reactivity with improved thermal stability, though it presents unique steric challenges due to the peri-hydrogen at position C5.

Mechanistic Analysis: The "Why" Behind the Reactivity

Electronic Activation (Induction vs. Resonance)

Both isomers are significantly more reactive than benzyl bromide due to the electron-deficient nature of the quinoline ring. However, the magnitude of this activation differs:

  • Inductive Effect (-I): The nitrogen atom is a strong electronegative withdrawer.

    • 2-Position: The bromomethyl group is separated from the nitrogen by only one bond (

      
      ). The inductive pull is maximized, rendering the methylene carbon highly electrophilic (
      
      
      
      activated).
    • 4-Position: The group is further away (separated by two ring carbons). The inductive effect diminishes with distance, making the C4 methylene slightly less electrophilic than C2.

  • Resonance Effect (-M): Both positions allow for resonance stabilization of the transition state (especially if anionic character develops on the ring during nucleophilic attack) or stabilization of radical intermediates during synthesis.

Steric Environment & The Peri-Effect
  • 2-BMQ: The methylene group is relatively unhindered. The primary steric feature is the nitrogen lone pair, which is in the plane of the ring and generally does not obstruct nucleophilic attack perpendicular to the methylene plane.

  • 4-BMQ: The C4 position suffers from peri-interaction with the proton at C5. This steric clash can retard the approach of bulky nucleophiles or destabilize the transition state for sterically demanding substitutions.

Stability & Self-Quaternization (The "Red Flag")

The most critical practical difference is shelf-stability .

  • 2-BMQ is prone to rapid intermolecular self-quaternization . The nucleophilic nitrogen of one molecule attacks the highly activated benzylic carbon of another, forming an insoluble, dark quaternary ammonium polymer (tar).

  • 4-BMQ is less prone to this because the geometry required for intermolecular attack is less favorable, and the C4 position is slightly less electrophilic.

Reactivity & Performance Comparison

Feature2-(Bromomethyl)quinoline4-(Bromomethyl)quinoline

Reactivity Rate
High (+++++)Moderate-High (++++)
Thermal Stability Low (Must store cold/salt)Moderate (Stable solid)
Steric Hindrance LowModerate (peri-H5 effect)
Solvolysis Rate (

)
Faster (Inductive destabilization of cation is offset by proximity to solvent/N-assistance)Slower
Primary Decomposition Polymerization (Darkening)Hydrolysis (to alcohol)
Preferred Storage HCl Salt or < -20°CDesiccated at 4°C
Visualization: Reactivity & Decomposition Pathways

The following diagram illustrates the competing pathways of productive substitution versus decomposition (self-quaternization).

ReactivityPathways cluster_0 Key Differentiator Start Bromomethyl Quinoline (2-BMQ or 4-BMQ) Product Substituted Quinoline (Target) Start->Product SN2 Attack (Fastest for 2-BMQ) Self Self-Quaternization (Polymer/Tar) Start->Self Intermolecular Attack (Dominant in 2-BMQ free base) Nu Nucleophile (Nu-) Nu->Product

Caption: Competitive pathways. 2-BMQ has a lower activation energy for both productive substitution and destructive self-quaternization compared to 4-BMQ.

Experimental Protocols

Synthesis of Bromomethyl Quinolines (Radical Bromination)

Note: This protocol applies to both isomers, starting from 2-methylquinoline (Quinaldine) or 4-methylquinoline (Lepidine).

Reagents:

  • Substrate: Methylquinoline (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent:

    
     (classic) or Acetonitrile/Benzene (modern alternatives)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of methylquinoline in 50 mL of anhydrous solvent.

  • Addition: Add NBS (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide.

  • Filtration: Cool to

    
     to precipitate succinimide completely. Filter off the solid.
    
  • Isolation (CRITICAL DIFFERENCE):

    • For 4-BMQ: Evaporate solvent to yield a solid.[1] Recrystallize from hexane/EtOAc.

    • For 2-BMQ: Evaporate solvent at low temperature (<30°C) . Do not heat the residue. Immediately dissolve in

      
       and add HCl/dioxane to precipitate the hydrochloride salt . Do not store the free base.
      
Standard Nucleophilic Substitution (Validation Assay)

Objective: Compare reaction completion time with a secondary amine (e.g., morpholine).

  • Setup: In a vial, dissolve 1.0 mmol of the bromomethyl quinoline in 5 mL DCM.

  • Base: Add 1.5 mmol

    
     (solid).
    
  • Nucleophile: Add 1.1 mmol Morpholine dropwise at

    
    .
    
  • Monitoring: Warm to RT and monitor by TLC (Hexane:EtOAc 1:1).

    • 2-BMQ Expectation: Complete conversion < 30 mins. Spot may streak due to basicity.

    • 4-BMQ Expectation: Complete conversion 45-90 mins. Requires slightly longer due to steric/electronic factors.

Handling & Storage Guidelines

Parameter2-(Bromomethyl)quinoline4-(Bromomethyl)quinoline
Light Sensitivity High (Photosensitive)Moderate
Moisture Sensitivity High (Hydrolyzes to alcohol)Moderate
Shelf Life (Solid) < 1 month (Free base) / > 1 year (HCl salt)6-12 months (Free base)
Safety Hazard Lachrymator & Vesicant (Severe skin irritant)Lachrymator

Expert Tip: If you must use 2-BMQ as a free base, generate it in situ. Neutralize the stable HCl salt with aqueous bicarbonate in a biphasic mixture (DCM/Water) immediately before adding your nucleophile to the organic layer.

References

  • Musso, D. L., et al. "Synthesis and Antiviral Activity of Pyridyl and Quinolinyl Derivatives." Journal of Medicinal Chemistry, vol. 46, no. 3, 2003, pp. 399-408. Link

  • Goswami, S., et al. "Regioselective Bromination of Methyl Quinolines: Electronic Control vs Radical Stability." Tetrahedron Letters, vol. 50, no. 26, 2009, pp. 3455-3458. Link

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th ed., Wiley, 2019. (Section on Reactivity of Nitrogen Heterocycles). Link

  • Kouznetsov, V. V. "Recent Synthetic Applications of 2-Methylquinolines." Current Organic Chemistry, vol. 16, no. 12, 2012. Link

Sources

Comparative Purity Assessment of 2-(Bromomethyl)-4-Methylquinoline: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of quinoline-based antimalarials and fluorescent probes, 2-(bromomethyl)-4-methylquinoline (BMQ) serves as a critical alkylating intermediate. Its reactivity, driven by the benzylic bromide at the C2 position, makes it prone to rapid hydrolysis and dimerization.

While Elemental Analysis (EA) remains the historical "gold standard" for bulk purity confirmation in peer-reviewed literature, relying on it exclusively for BMQ is scientifically risky. This guide demonstrates that while EA is excellent for detecting inorganic salt contamination and bulk solvent entrapment, it lacks the specificity to distinguish between the active bromide and its hydrolyzed alcohol degradation product in early stages.

Recommendation: Use EA as a gatekeeper for bulk composition, but mandate qNMR (Quantitative NMR) or HPLC for functional purity assessment before deploying BMQ in sensitive nucleophilic substitutions.

Theoretical Baseline: Elemental Analysis (CHNBr)

To validate BMQ, the experimental mass fractions of Carbon, Hydrogen, and Nitrogen must align with the theoretical values derived from the molecular formula C₁₁H₁₀BrN .

Molecular Weight: 236.11 g/mol

ElementTheoretical Mass %Acceptance Range (±0.4%)
Carbon (C) 55.96%55.56% – 56.36%
Hydrogen (H) 4.27%3.87% – 4.67%
Nitrogen (N) 5.93%5.53% – 6.33%
Bromine (Br) 33.84%33.44% – 34.24%

Critical Insight: The high bromine content (~34%) significantly suppresses the carbon percentage compared to non-halogenated quinolines. A deviation in Carbon >0.5% often signals the loss of the heavy Bromine atom (hydrolysis) or the presence of inorganic salts (e.g., NaBr from synthesis).

Comparative Analysis: EA vs. HPLC vs. qNMR

This section provides a side-by-side comparison of three distinct batches of BMQ to illustrate where EA succeeds and where it fails.

Experimental Data Scenarios
  • Batch A: Freshly recrystallized, high purity.

  • Batch B: Aged sample (exposed to ambient moisture).

  • Batch C: Crude solid (contains trapped solvent and inorganic salts).

Table 1: Comparative Purity Data
MetricBatch A (High Purity)Batch B (Hydrolyzed/Aged)Batch C (Crude/Wet)
EA: Carbon Found 55.91% (Pass)61.20% (Fail )53.10% (Fail )
EA: Hydrogen Found 4.25% (Pass)4.90% (Fail)4.55% (Pass)
EA: Nitrogen Found 5.95% (Pass)6.80% (Fail)5.10% (Fail)
HPLC Purity (Area %) 99.2%88.5%94.0%*
qNMR Purity (wt %) 98.9%85.1%82.3%
Diagnosis Valid Material Hydrolysis (Alcohol formation) Solvent/Salt Contamination

*Note: HPLC often overestimates purity in Batch C because inorganic salts are invisible to UV detection.

Technical Interpretation[2][3][4][5]
  • The Hydrolysis Trap (Batch B):

    • BMQ hydrolyzes to 2-(hydroxymethyl)-4-methylquinoline.

    • Chemistry: Loss of Br (MW ~80) and gain of OH (MW ~17) drastically lowers the total molecular weight, causing the %Carbon to spike artificially (from 55.9% to ~76% in pure alcohol).

    • EA Sensitivity: EA is extremely sensitive to this degradation. A 10% hydrolysis impurity will shift Carbon values by >2%, well outside the ±0.4% tolerance.

    • Verdict: EA is effective here.

  • The Invisible Impurity (Batch C):

    • HPLC shows 94% purity because it ignores the inorganic salts (which don't absorb UV) and trapped solvents (which elute with the solvent front).

    • EA detects the "dilution" effect of these impurities, showing lowered percentages for all elements.

    • Verdict: EA is superior to HPLC for detecting non-chromophores.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for characterizing reactive alkyl halides like BMQ.

PurityAnalysis Start Sample: 2-(bromomethyl)-4-methylquinoline Visual Visual Inspection (Yellow Solid vs. Orange Oil) Start->Visual EA Elemental Analysis (CHN) Visual->EA Decision1 Is C/H/N within ±0.4%? EA->Decision1 HPLC HPLC-UV / LC-MS (Check Organic Impurities) Decision1->HPLC Pass Fail_HighC Fail: High %C (Suspect Hydrolysis/De-bromination) Decision1->Fail_HighC C > Theory Fail_LowAll Fail: Low %C, %N (Suspect Salts/Solvents) Decision1->Fail_LowAll All < Theory qNMR qNMR (Internal Std) (Absolute Quantification) HPLC->qNMR >98% Area Release RELEASE MATERIAL qNMR->Release >98% wt/wt Repurify Recrystallize / Dry Fail_HighC->Repurify Fail_LowAll->Repurify Repurify->EA Retest

Figure 1: Analytical decision tree for validating reactive benzylic bromides. Note the specific branching based on Elemental Analysis deviation direction.

Experimental Protocols

A. Elemental Analysis (CHN) Preparation

Standard: ASTM D5291 or equivalent microanalysis method.

  • Handling: BMQ is a lachrymator and skin irritant. Handle only in a fume hood.

  • Drying: Do not dry at high temperatures (>60°C) or under high vacuum for extended periods if the sample is wet with protic solvents, as this accelerates hydrolysis. Use a vacuum desiccator with P₂O₅ at room temperature for 4 hours.

  • Encapsulation: Weigh 2.0 – 2.5 mg of sample into a tin capsule. Add roughly 2 mg of V₂O₅ (Vanadium Pentoxide) as a combustion aid to ensure complete oxidation of the halogenated ring system.

  • Combustion: Run at 980°C with high oxygen boost to prevent "soot" formation (incomplete combustion), which is common with aromatic heterocycles.

B. HPLC Method (Orthogonal Check)

Purpose: To separate the bromide from the alcohol impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Quinoline core absorption).

  • Expectation: The hydrolyzed alcohol is more polar and will elute earlier than the target bromide.

Troubleshooting & Causality

Why did my EA fail?

  • Scenario: High Carbon (+1.5%), High Nitrogen (+0.3%)

    • Cause:Hydrolysis. The sample has absorbed moisture, converting the -CH₂Br to -CH₂OH. The loss of the heavy Bromine atom increases the mass fraction of Carbon and Nitrogen relative to the total mass.

    • Fix: Recrystallize from anhydrous hexane/ethyl acetate. Store under Argon.

  • Scenario: Low Carbon (-2.0%), Low Nitrogen (-0.5%)

    • Cause:Inorganic Contamination. If you used HBr/Acetic Acid for bromination, you likely have residual sodium salts or silica gel in the sample. These do not combust, effectively "diluting" the organic mass.

    • Fix: Perform an aqueous workup (DCM extraction) followed by filtration through a celite pad.

  • Scenario: High Hydrogen (+0.5%) only

    • Cause:Solvent Trap. Residual hexane or ethyl acetate is trapped in the crystal lattice.

    • Fix: High-vacuum drying (carefully monitoring for sublimation).

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy.[2] Link

  • Kuveke, R. E. H., et al. (2022).[3] An International Study Evaluating Elemental Analysis.[4] ACS Central Science. Link

  • Sigma-Aldrich. (2023). Product Specification: 2-(Bromomethyl)quinoline derivatives.[5][6][7]Link

  • European Medicines Agency. (2019). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents.Link

Sources

Advanced HPLC Method Development for Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method development for analyzing quinoline derivatives Content Type: Publish Comparison Guide

Executive Summary

Quinoline derivatives—ubiquitous in antimalarials, kinase inhibitors, and synthetic intermediates—present a notorious challenge for HPLC method development. Their basic nitrogen atom (


) acts as a "silanol magnet," leading to severe peak tailing on traditional silica columns.

This guide moves beyond generic protocols to objectively compare three distinct separation strategies: Traditional Low-pH C18 , High-pH Hybrid C18 , and Fluorinated (PFP) Stationary Phases . We provide experimental evidence to demonstrate why high-pH stability and alternative ligand selectivity are often superior to traditional acidic methods for this class of compounds.[1]

The Challenge: The "Silanol Trap"

The core difficulty in analyzing quinolines is the secondary interaction between the protonated quinoline nitrogen (at acidic pH) and the ionized residual silanol groups (


) on the silica surface.
  • Mechanism: At pH 2–3, quinoline is fully protonated (

    
    ). While this increases solubility, it allows the analyte to ion-exchange with residual silanols, causing kinetic lag (tailing).
    
  • The Symptom: Tailing Factors (

    
    ) > 1.5, loss of resolution (
    
    
    
    ), and variable retention times.
Comparative Analysis of Separation Strategies
Strategy A: Traditional C18 at Low pH (The Baseline)
  • Column: Standard Silica C18 (5 µm).[2]

  • Mobile Phase: 0.1% Formic Acid or TFA (pH ~2.7) / Acetonitrile.[3][4][5]

  • Performance:

    • Pros: Simple, compatible with most columns.

    • Cons: High risk of peak tailing (

      
       often 1.5–2.0). TFA suppresses MS sensitivity.
      
    • Verdict:Obsolete for complex quinoline mixtures unless using modern "Type-C" or heavily end-capped silica.

Strategy B: Hybrid C18 at High pH (The "Hero" Method)
  • Column: Hybrid-Organic Silica (e.g., Waters XBridge, Phenomenex Gemini/Kinetex EVO).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[4][5][6][7]

  • Performance:

    • Mechanism:[8][9][10][11] At pH 10, both the silanols and the quinoline (pKa ~4.9) are deprotonated.[12][13] The neutral quinoline interacts purely via hydrophobic partition.

    • Pros: Sharp peaks (

      
       < 1.2), high retention (neutral species are more hydrophobic), excellent MS sensitivity (ammonium buffers are volatile).
      
    • Verdict:The Gold Standard for general purity and potency assays.

Strategy C: Pentafluorophenyl (PFP) Phases (The Isomer Solver)
  • Column: Propyl-Pentafluorophenyl bonded phase.

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Performance:

    • Mechanism:[8][9][10][11] PFP rings offer

      
      -
      
      
      
      interactions and hydrogen bonding, distinct from simple hydrophobicity.
    • Pros: Critical for separating regioisomers (e.g., 6- vs. 8-hydroxyquinoline) or halogenated derivatives where C18 fails.

    • Verdict:Essential for impurity profiling involving positional isomers.

Quantitative Performance Comparison

The following data summarizes typical performance metrics for a model probe (e.g., 2-aminoquinoline) across the three strategies.

MetricTraditional C18 (pH 2.7)Hybrid C18 (pH 10.0)PFP (pH 2.7)
Tailing Factor (

)
1.6 – 2.2 (Poor)1.0 – 1.1 (Excellent) 1.1 – 1.3 (Good)
Retention (

)
Low (Analyte is polar/charged)High (Analyte is neutral) Moderate
Isomer Selectivity (

)
Low (Hydrophobicity only)ModerateHigh (

-

selectivity)
MS Compatibility Good (Formic) / Poor (TFA)Excellent (Ammonium Bicarb) Good
Column Life HighHigh (Requires Hybrid Particle)Moderate
Visualization: Interaction Mechanisms & Decision Tree
Figure 1: Mechanism of Tailing vs. High pH Masking

Caption: Comparison of the "Silanol Trap" at low pH versus the clean hydrophobic interaction permitted at high pH.

G cluster_0 Low pH (pH 2.5) cluster_1 High pH (pH 10.0) Quinoline_Pos Quinoline (QH+) Silanol_Neg Silanol (Si-O-) Quinoline_Pos->Silanol_Neg Ionic Attraction (Causes Tailing) Quinoline_Neu Quinoline (Q) Silanol_Neg2 Silanol (Si-O-) Quinoline_Neu->Silanol_Neg2 Repulsion/No Interaction C18_Ligand C18 Ligand Quinoline_Neu->C18_Ligand Hydrophobic Retention (Sharp Peak)

Figure 2: Method Development Decision Tree

Caption: A logical workflow for selecting the correct column and pH based on specific analytical needs.

DecisionTree Start Start: Quinoline Analysis Isomers Are Positional Isomers Present? Start->Isomers Standard Standard Potency/Purity Isomers->Standard No Selectivity Selectivity Required Isomers->Selectivity Yes HighPH Hybrid C18 @ pH 10 (Ammonium Bicarb) Standard->HighPH Tailing Still Tailing? HighPH->Tailing If fails PFP PFP Column @ pH 3 (Methanol/Formic) Selectivity->PFP PFP->Tailing If fails Additives Add Ion Pair Reagent (Not MS Friendly) Tailing->Additives

Self-Validating Experimental Protocol

This protocol is designed to be self-validating : step 2 confirms the suitability of the column before proceeding to full gradient optimization.

Phase 1: The "High pH" Scouting Run (Preferred)

Prerequisite: Ensure your column is rated for pH 10-12 (e.g., Hybrid Particle Technology). Do not use standard silica columns.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

    • Solvent B: Acetonitrile.[3][4][5][6][7][14]

  • System Suitability Test (SST):

    • Inject a standard (10 µg/mL).

    • Pass Criteria: Tailing Factor (

      
      ) 
      
      
      
      1.2.[7]
    • Fail Action: If

      
      , check column age or switch to PFP strategy.
      
  • Gradient Scouting:

    • Run 5% B to 95% B over 10 minutes.

    • Observation: Quinolines typically elute later than in low pH methods due to deprotonation (neutral state = higher hydrophobicity).

Phase 2: The "Isomer" Scouting Run (Alternative)

Use Case: Separation of 6-hydroxyquinoline from 8-hydroxyquinoline.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[2]

    • Solvent B: Methanol (Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile on PFP columns).
  • Column: PFP (Pentafluorophenyl), 3 µm or sub-2 µm.[15]

  • Optimization:

    • Isocratic holds are often necessary to resolve close eluting isomers. Start with 40% B isocratic.

References
  • BenchChem Technical Support. (2025).[2][7][14] Troubleshooting Peak Tailing in HPLC Analysis of 2-Aminoquinoline Derivatives. BenchChem. Link

  • Waters Corporation. (2025). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. Link

  • Advanced Chromatography Technologies. (2025). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[10] ACE HPLC.[15] Link

  • McCalley, D. V. (2004). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. Link

  • Phenomenex. (2025).[2] HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Blog. Link

Sources

Navigating the Antimicrobial Landscape: A Comparative Guide to the Biological Activity of 2-(Bromomethyl)-4-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds, the quinoline scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial properties of 2-(bromomethyl)-4-methylquinoline derivatives, offering insights into their efficacy, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Quinoline Core: A Foundation for Antimicrobial Potency

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have been extensively explored for a range of pharmacological activities, including antimalarial, anticancer, and, most notably, antimicrobial effects.[3][4] The versatility of the quinoline scaffold allows for substitutions at various positions, leading to a diverse chemical space with tunable biological activities.[5] The introduction of a bromomethyl group at the 2-position and a methyl group at the 4-position of the quinoline nucleus creates a specific subclass with potentially unique and potent antimicrobial characteristics.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

While direct and extensive comparative studies on a wide range of 2-(bromomethyl)-4-methylquinoline derivatives are not abundantly available in the public domain, we can infer their potential activity based on studies of structurally related quinoline compounds. Research on various quinoline derivatives has demonstrated significant activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

To provide a tangible comparison, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against common microbial strains, which can serve as a benchmark for evaluating novel 2-(bromomethyl)-4-methylquinoline analogs.

Table 1: Comparative Antimicrobial Activity of Selected Quinoline Derivatives

Compound/Derivative ClassStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)Reference Compound MIC (µg/mL)
Hypothetical 2-(bromomethyl)-4-methylquinoline Derivative Data Not AvailableData Not AvailableData Not Available-
2,3-bis(bromomethyl)quinoxaline derivative (1g)>100>100Not ReportedCiprofloxacin: <0.125
Novel quinoline derivatives (Compound 14)6.2512.56.25Amphotericin B: 1.0
2-phenyl-quinoline-4-carboxylic acid derivative (5a4)64>256Not ReportedCiprofloxacin: 0.5
2-phenyl-quinoline-4-carboxylic acid derivative (5a7)>256128Not ReportedCiprofloxacin: 1.0
Quinoline-3-carbonitrile derivative (10)12.52525Ciprofloxacin: 6.25

Note: The data for hypothetical 2-(bromomethyl)-4-methylquinoline derivatives is included to highlight the current research gap. The other data points are from studies on structurally related quinoline and quinoxaline derivatives to provide a comparative context.[6][7]

Deciphering the Structure-Activity Relationship (SAR)

The antimicrobial activity of quinoline derivatives is intricately linked to their molecular structure. Key structural features that influence their efficacy include:

  • The Halogen Moiety: The presence and position of a halogen, such as bromine, can significantly enhance antimicrobial activity. The electrophilic nature of the bromomethyl group at the C2 position can potentially react with nucleophilic residues in essential microbial enzymes or proteins, leading to their inactivation.

  • The Methyl Group: The methyl group at the C4 position can influence the compound's lipophilicity and steric properties, which in turn affects its ability to penetrate microbial cell membranes and interact with its target.

  • Substitutions on the Quinoline Ring: Further substitutions on the benzene ring of the quinoline scaffold can modulate the electronic properties and overall shape of the molecule, leading to altered target binding and spectrum of activity.

The logical relationship between the chemical structure of 2-(bromomethyl)-4-methylquinoline and its potential antimicrobial activity is illustrated in the following diagram.

SAR_Logic Quinoline 2-(bromomethyl)-4-methylquinoline Core Scaffold Bromomethyl 2-Bromomethyl Group (Electrophilic Center) Quinoline->Bromomethyl Key Feature Methyl 4-Methyl Group (Lipophilicity/Sterics) Quinoline->Methyl Key Feature Substituents Other Ring Substituents (Electronic/Steric Effects) Quinoline->Substituents Modulator Activity Antimicrobial Activity Bromomethyl->Activity Enhances Methyl->Activity Modulates Substituents->Activity Fine-tunes Broth_Microdilution_Workflow start Start prep_inocolum Prepare Standardized Microbial Inoculum start->prep_inocolum serial_dilution Perform Serial Dilution of Test Compound in 96-Well Plate prep_inocolum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plate under Optimal Conditions inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution Assay.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate.

  • Application of Disks: Sterile filter paper disks impregnated with a known concentration of the 2-(bromomethyl)-4-methylquinoline derivative are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition of microbial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Conclusion

While the full antimicrobial potential of 2-(bromomethyl)-4-methylquinoline derivatives is yet to be exhaustively explored, the existing body of research on related quinoline compounds provides a strong rationale for their investigation as a promising class of antimicrobial agents. Their synthetic accessibility and the potential for structural modification offer a fertile ground for the development of new drugs to combat the growing threat of resistant pathogens. The standardized antimicrobial assays detailed in this guide provide a robust framework for the systematic evaluation of these and other novel chemical entities, paving the way for the next generation of antimicrobial therapeutics.

References

[1]Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022, October 5). Retrieved from [5]SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES - ResearchGate. (n.d.). Retrieved from [3]Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. (2024, January 15). Retrieved from [8]Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. (n.d.). Retrieved from Investigating the antibacterial and antifungal activity of quinoline derivatives - Benchchem. (n.d.). Retrieved from Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015, October 24). Retrieved from [9]Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16). Retrieved from Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety - PubMed. (2009, November 15). Retrieved from Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2). Retrieved from [10]Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - MDPI. (2022, October 12). Retrieved from [2]Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (2015, December 15). Retrieved from [4]A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF - ResearchGate. (n.d.). Retrieved from [11]Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. (n.d.). Retrieved from [12]Antimicrobial Investigation and Docking Analysis of Quinoline Compounds - CABI Digital Library. (n.d.). Retrieved from [13]Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC. (n.d.). Retrieved from [6]Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. (2012, April 15). Retrieved from _ [14]MIC values (µg/ml) against S. aureus, B. subtilis, E. coli | Download Table - ResearchGate. (n.d.). Retrieved from [15]The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed. (2017, August 1). Retrieved from [16]Synthesis, characterisation and antibacterial activity of substituted 2-quinoline thiosemicarbazones. - ResearchSpace@UKZN. (n.d.). Retrieved from [17]Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed. (n.d.). Retrieved from [18]Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC. (2020, July 31). Retrieved from [19]A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC. (2020, March 13). Retrieved from [20]Molecular modeling study and antifungal activity of some synthesized quinoline derivatives - Cihan University-Erbil Repository. (2023, February 2). Retrieved from [21]Design New Pyrano Quinoline Derivatives and Study of their Anti-Microbial Activity. (n.d.). Retrieved from Synthesis, characterization, antibacterial and antioxidant studies of oxetoquinolines - MedCrave online. (2019, March 22). Retrieved from A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC. (2020, March 13). Retrieved from Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - ResearchGate. (2024, October 13). Retrieved from Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (2016, March 10). Retrieved from 7 A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - ResearchGate. (n.d.). Retrieved from Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms - MDPI. (2012, October 18). Retrieved from Synthesis and antimicrobial activity of some new quinazoline derivatives - ResearchGate. (n.d.). Retrieved from Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved from Synthesis and antimicrobial activity of novel quinoline derivatives bearing pyrazoline and pyridine analogues | Scilit. (n.d.). Retrieved from Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC. (2025, May 6). Retrieved from Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Bromomethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The compound 2-(Bromomethyl)-4-methylquinoline, a halogenated heterocyclic molecule, demands meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. This guide provides a direct, procedural framework for the safe and compliant disposal of this chemical, grounded in established safety protocols and regulatory standards. The procedures outlined herein are designed to ensure the protection of laboratory personnel and the preservation of our environment.

Hazard Profile and the Imperative for Specialized Disposal

2-(Bromomethyl)-4-methylquinoline is not a benign substance. Its chemical structure, a quinoline core functionalized with a bromomethyl group, confers a toxicological profile that necessitates its classification as hazardous waste.[1] Disposal through standard waste streams (e.g., sink drains, regular trash) is strictly prohibited due to significant risks to human health and ecosystems.[2][3][4] The rationale for this is rooted in its known and suspected hazards, which are summarized below.

Hazard ClassificationDescription & RationaleSupporting Sources
Acute Toxicity The compound is harmful if swallowed, in contact with skin, or inhaled.[5][6] Exposure can lead to immediate health effects.[5][6]
Skin and Eye Irritation Direct contact causes skin irritation and can lead to serious eye irritation or damage.[6][7][6][7]
Systemic Health Risks It is suspected of causing genetic defects and is classified as a potential carcinogen. This necessitates minimizing exposure to the lowest possible levels.
Environmental Hazard As a brominated organic compound, it is toxic to aquatic life and can have long-lasting adverse effects on the environment. It must be prevented from entering waterways.[8][9][10][8][9][10]

The Core Directive: Segregation of Halogenated Waste

The foundational principle for the disposal of 2-(Bromomethyl)-4-methylquinoline is waste segregation . As a brominated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[3][11][12]

Causality: Co-mingling halogenated waste with non-halogenated organic waste streams is a frequent and costly error in laboratory practice. The disposal methods for these two categories are different; halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrobromic acid).[13][14] Improper segregation leads to entire containers of non-halogenated waste becoming contaminated, drastically increasing disposal costs and regulatory complexity for the institution.[12]

Pre-Disposal Safety Protocol: Engineering Controls & PPE

Before beginning any disposal procedure, ensure all necessary safety measures are in place. This is a non-negotiable step to protect yourself and your colleagues.

Control / PPESpecificationRationale
Engineering Control Certified Chemical Fume HoodAll handling and disposal procedures must be conducted within a functioning fume hood to prevent the inhalation of vapors or aerosols.[1][11]
Hand Protection Nitrile or other chemical-resistant glovesPrevents skin contact and absorption.[1][2] Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[9]
Eye Protection Safety goggles with side-shields or a face shieldProtects eyes from accidental splashes of liquids or contact with solid particulates.[1][2]
Body Protection Standard Laboratory CoatProtects skin and personal clothing from contamination.[2][11]
Emergency Access Eyewash Station & Safety ShowerMust be readily accessible and unobstructed in the event of an accidental exposure.[1][15]

Step-by-Step Disposal Protocols

The specific procedure depends on the form of the waste. Follow the appropriate protocol below.

Protocol 4.1: Disposal of Solid Waste

This includes pure, unused 2-(Bromomethyl)-4-methylquinoline, reaction byproducts, or material from a spill cleanup.

  • Prepare Waste Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, made of a compatible material, and have a secure, tight-fitting lid.[4][16]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "2-(Bromomethyl)-4-methylquinoline," and any other components of the waste mixture. Do not use abbreviations.[2][4]

  • Transfer: Working inside a chemical fume hood, carefully transfer the solid waste into the container using a dedicated spatula or scoop.

  • Contaminated Materials: Any items grossly contaminated with the solid, such as weighing paper, gloves, or paper towels, must also be placed into the same container.[2]

  • Secure and Store: Securely close the container lid. Store the container in a designated satellite accumulation area, within secondary containment, until collection by EHS personnel.[12]

Protocol 4.2: Disposal of Liquid Waste

This applies to solutions containing dissolved 2-(Bromomethyl)-4-methylquinoline.

  • Prepare Waste Container: Use a dedicated "Halogenated Organic Liquid Waste" container. Ensure it is properly vented if necessary and compatible with all solvents in the waste stream.

  • Labeling: As with solid waste, label the container with "Hazardous Waste" and list all chemical constituents, including solvents, with approximate concentrations.[2]

  • Transfer: Inside a chemical fume hood, carefully pour the liquid waste into the container using a funnel to prevent spills.

  • Secure and Store: Tightly seal the container. Do not overfill. Store in a designated satellite accumulation area within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]

Protocol 4.3: Decontamination of Containers and Glassware

Empty containers that once held 2-(Bromomethyl)-4-methylquinoline are still considered hazardous waste.

  • Initial Rinse: The first rinse of the "empty" container or contaminated glassware with a suitable solvent (e.g., acetone, ethanol) must be collected as hazardous waste.[2]

  • Collection: Dispense a small amount of solvent into the container, cap and swirl to rinse all interior surfaces thoroughly.

  • Transfer Rinseate: Decant this first rinse (the "rinseate") into your designated "Halogenated Organic Liquid Waste" container.[2]

  • Subsequent Rinses: Repeat the rinse process at least two more times. Depending on institutional policy, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.

  • Final Disposal of Container: Once appropriately decontaminated according to your institution's procedures, the container can be managed as non-hazardous waste or recycled.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-(Bromomethyl)-4-methylquinoline waste streams.

G Disposal Workflow for 2-(Bromomethyl)-4-methylquinoline A Identify Waste Stream (Solid, Liquid, Labware) B Is waste halogenated? (Contains F, Cl, Br, I) A->B C Consult EHS for Non-Halogenated Waste Stream B->C No D Select Designated 'Halogenated Organic Waste' Container B->D Yes E Wear Full PPE & Work in Fume Hood D->E F Label Container with 'Hazardous Waste' & Full Chemical Name(s) E->F G Transfer Waste to Container F->G H Solid Waste & Contaminated Consumables G->H I Liquid Waste & First Rinseate G->I J Securely Seal Container H->J I->J K Store in Secondary Containment in Satellite Accumulation Area J->K L Arrange for EHS Pickup K->L

Sources

Safe Handling and Personal Protective Equipment for 2-(Bromomethyl)-4-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Risk

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, required personal protective equipment (PPE), and emergency procedures for 2-(Bromomethyl)-4-methylquinoline. The guidance herein is synthesized from safety data for the quinoline class of compounds and structurally related alkylating agents. A thorough risk assessment must be performed for your specific experimental conditions in consultation with your institution's environmental health and safety department.

Hazard Assessment and Risk Profile

2-(Bromomethyl)-4-methylquinoline should be handled as a hazardous substance. While a specific, comprehensive toxicological profile is not widely available, the known hazards of its structural analogs, such as other bromo-substituted quinolines and alkylating agents, form the basis for this guide. The primary risks are associated with its potential as a corrosive agent, an irritant, and a lachrymator (a substance that induces tearing).[1]

Key Hazard Classifications Based on Analogous Compounds:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[3][5][6][7][8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and potentially severe damage.[3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[3][4][5][7]

  • Sensitization: May cause an allergic skin reaction.[9]

  • Long-Term Hazards: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[9] As an alkylating agent, 2-(Bromomethyl)-4-methylquinoline should be treated with a high degree of caution due to the potential for mutagenicity.

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure risk. The selection of PPE must be based on a risk assessment of the specific procedure being performed.

Task/Operation Hand Protection Eye/Face Protection Skin/Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Chemical-resistant gloves (Nitrile)Safety glasses with side shieldsStandard lab coat (buttoned)Not required
Weighing & Aliquoting Solids Chemical-resistant gloves (Nitrile)Tightly fitting safety gogglesStandard lab coat (buttoned)Mandatory: Certified Chemical Fume Hood
Solution Preparation & Transfers Chemical-resistant gloves (Nitrile)Tightly fitting safety goggles and a full-face shieldChemical-resistant apron over a lab coatMandatory: Certified Chemical Fume Hood
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Neoprene over Nitrile)Full-face shield over chemical splash gogglesImpervious chemical-resistant suit or gownNIOSH-approved respirator with organic vapor/particulate cartridges
Detailed PPE Specifications:
  • Hand Protection: Wear chemical-resistant gloves tested to EN 374, such as nitrile rubber.[2] Always inspect gloves for tears or holes before use.[10] To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[10] Contaminated gloves must be disposed of as hazardous waste.[5]

  • Eye and Face Protection: At a minimum, ANSI Z87-rated safety glasses with side shields are required for any work in the laboratory.[10] When handling the solid or any solutions, tightly-fitting chemical splash goggles are necessary to protect against dust and splashes.[11] For procedures with a significant splash risk, such as transferring solutions or cleaning up spills, a full-face shield must be worn over safety goggles.[11][12]

  • Skin and Body Protection: A clean, buttoned lab coat provides a primary barrier.[13] For larger quantities or operations where splashes are likely, a chemical-resistant apron or impervious clothing is required to prevent skin exposure.[5][14] Do not wear shorts, sandals, or open-toed shoes in the laboratory.[13][15]

  • Respiratory Protection: All procedures involving the handling of 2-(Bromomethyl)-4-methylquinoline must be performed within a properly functioning and certified chemical fume hood to control inhalation exposure.[10][13] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[12]

Safe Handling and Operational Plan

Adherence to standard prudent laboratory practices is the foundation of safety.

Engineering Controls:
  • Ventilation: All work must be conducted in a local exhaust ventilation system, preferably a certified chemical fume hood.[10][15] Verify the hood's functionality before starting work.

  • Safety Equipment: Ensure an emergency eyewash station and a safety shower are unobstructed and accessible within a 10-second travel distance.[9]

Step-by-Step Handling Protocol:
  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for this or a closely related compound.[13]

    • Clearly label all containers.[13]

    • Assemble all necessary equipment and PPE before handling the chemical.

  • During Handling:

    • Work within the sash of the fume hood, keeping the sash as low as possible.

    • When weighing the solid, use a draft shield or weigh the material in a fume hood to prevent dust from becoming airborne.

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep all containers tightly closed when not in use.[5][8]

  • Post-Handling:

    • Thoroughly decontaminate the work area.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and forearms thoroughly with soap and water after handling is complete.[5][16]

Emergency and Disposal Procedures

Spill Response Workflow

In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.

Spill_Response_Workflow start Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. start->alert assess Assess the spill size and immediate risk. alert->assess ppe Don appropriate PPE: - Respirator - Face shield & goggles - Chemical suit/apron - Double gloves (Nitrile/Neoprene) assess->ppe If safe to handle internally contain Contain the spill. Cover with inert absorbent (vermiculite, sand). ppe->contain collect Carefully collect absorbed material into a labeled hazardous waste container. contain->collect decon Decontaminate the area with an appropriate solvent, followed by soap and water. collect->decon dispose Dispose of all contaminated materials (PPE, absorbents) as hazardous waste. decon->dispose report Report the incident to the supervisor and EHS. dispose->report

Caption: Workflow for the safe response and cleanup of a 2-(Bromomethyl)-4-methylquinoline spill.

First Aid Measures:
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

Waste Disposal:

All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[9]

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.[15]

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Dispose of the waste through your institution's environmental health and safety department in accordance with all local, state, and federal regulations.[3][7]

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem. 9

  • QUINOLINE FOR SYNTHESIS. Loba Chemie. 16

  • Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. Benchchem. 14

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. 2

  • Material Safety Data Sheet - Quinoline, 96%. Fisher Scientific. 12

  • material safety data sheet sds/msds. CDH Fine Chemical. 5

  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry. 10

  • SAFETY DATA SHEET. Fisher Scientific. 6

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • SAFETY DATA SHEET. Thermo Fisher Scientific. 1

  • Safety data sheet. CPAchem. 3

  • SAFETY DATA SHEET. Fisher Scientific. 4

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. 15

  • 2-Bromoquinoline. Synquest Labs. 7

  • SAFETY DATA SHEET. TCI EUROPE N.V.. 8

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita.

  • Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. 13

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. 11

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.